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  • Product: 8-Methoxy-6-nitroquinoline
  • CAS: 80912-11-4

Core Science & Biosynthesis

Foundational

Introduction: Situating 8-Methoxy-6-nitroquinoline in Modern Drug Discovery

An In-Depth Technical Guide to the Physicochemical Properties of 8-Methoxy-6-nitroquinoline 8-Methoxy-6-nitroquinoline is a heterocyclic aromatic compound that holds significant strategic value in the landscape of pharma...

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to the Physicochemical Properties of 8-Methoxy-6-nitroquinoline

8-Methoxy-6-nitroquinoline is a heterocyclic aromatic compound that holds significant strategic value in the landscape of pharmaceutical research and development. As a functionalized quinoline, it serves not as an end-product therapeutic, but as a critical starting material and key intermediate in the synthesis of a range of bioactive molecules.[1] Its importance is most notably linked to the production of antimalarial drugs, particularly as a precursor to 6-methoxy-8-aminoquinoline, a known metabolite of the potent antimalarial agent, primaquine.

The strategic placement of the methoxy (-OCH₃) and nitro (-NO₂) groups on the quinoline scaffold provides medicinal chemists with versatile handles for subsequent chemical modifications.[1] The electron-donating nature of the methoxy group and the electron-withdrawing properties of the nitro group create a unique electronic environment that influences not only the reactivity of the molecule but also the physicochemical properties that are paramount for drug development. Furthermore, the inherent photophysical characteristics of the quinoline core make this compound a valuable building block for the synthesis of novel fluorescent probes used in bioimaging and advanced analytical detection methods.[1]

This guide provides a comprehensive overview of the core physicochemical properties of 8-Methoxy-6-nitroquinoline. It is intended for researchers, medicinal chemists, and drug development professionals who require a deep, technical understanding of this molecule for its effective application in synthesis, process development, and analytical characterization. We will delve into its structural and spectral properties, solubility, and stability, supported by detailed experimental protocols and the scientific rationale underpinning these methodologies.

Section 1: Core Physicochemical and Structural Properties

A thorough understanding of the fundamental physicochemical properties of a synthetic intermediate is non-negotiable for successful process scale-up and drug design. These parameters dictate everything from solvent selection during synthesis and purification to the ultimate bioavailability of a derived active pharmaceutical ingredient (API).

Key Property Summary

The essential physicochemical data for 8-Methoxy-6-nitroquinoline are summarized in the table below for quick reference.

PropertyValueSource(s)
Molecular Formula C₁₀H₈N₂O₃
Molecular Weight 204.18 g/mol
CAS Number 85-81-4
Appearance White to light yellow crystalline powder[2]
Melting Point 158 - 162 °C
LogP (Computed) 1.9 (XLogP3)[2]
Topological Polar Surface Area 67.9 Ų[2]
Molecular Structure

The structural identity of 8-Methoxy-6-nitroquinoline is the foundation of its chemical behavior. The molecule consists of a bicyclic quinoline core, with a methoxy group at position 8 and a nitro group at position 6.

Figure 1: Chemical Structure of 8-Methoxy-6-nitroquinoline
Solubility Profile

Solubility is a critical parameter that directly impacts reaction kinetics, purification strategies, and formulation development. The polarity introduced by the nitro group and the quinoline nitrogen is balanced by the largely nonpolar aromatic core.

  • Causality of Solubility: The presence of the nitro group and the nitrogen heteroatom allows for hydrogen bonding with protic solvents, while the aromatic rings favor interactions with nonpolar or moderately polar solvents. The methoxy group provides some polarity but also contributes to the molecule's overall size.

  • Quantitative Solubility Data: Detailed solubility studies have been conducted, providing valuable data for process chemists.

    SolventConditionSolubility (g / 100g of solvent)
    Methanol Room Temperature0.8
    Methanol Boiling Point4.1
    Chloroform Room Temperature3.9
    Chloroform Boiling Point14.2

    This data demonstrates a significant increase in solubility with temperature, a classic characteristic that can be exploited for purification by recrystallization.

pKa and Lipophilicity (LogP)
  • LogP (Lipophilicity): The partition coefficient (LogP) is a measure of a compound's lipophilicity, which is crucial for predicting its behavior in biological systems (e.g., membrane permeability) and in chromatographic separations. The computed XLogP3 value for 8-Methoxy-6-nitroquinoline is 1.9 .[2] This value indicates a moderate degree of lipophilicity, suggesting it will have a reasonable balance of solubility in both organic solvents and, to a lesser extent, aqueous media.

Section 2: Spectroscopic Profile

Spectroscopic analysis provides an unambiguous fingerprint of a molecule's identity and purity. For 8-Methoxy-6-nitroquinoline, the key techniques are NMR, IR, and UV-Vis spectroscopy.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating the precise structure of an organic molecule in solution.

  • ¹H NMR Spectroscopy: The proton NMR spectrum provides information on the number, connectivity, and chemical environment of the hydrogen atoms.

    Chemical Shift (δ, ppm)MultiplicityAssignment
    (Predicted) ~8.8Doublet of DoubletsH2
    (Predicted) ~7.5Doublet of DoubletsH3
    (Predicted) ~8.9Doublet of DoubletsH4
    (Predicted) ~8.3DoubletH5
    (Predicted) ~7.2DoubletH7
    (Observed) ~4.0Singlet-OCH₃

    Note: A ¹H NMR spectrum is available from ChemicalBook, run in DMSO-d₆ at 399.65 MHz, confirming the presence of these protons.[4] The predicted aromatic shifts are based on standard quinoline spectra modified by the substituent effects of the nitro and methoxy groups.

  • ¹³C NMR Spectroscopy: The carbon NMR spectrum reveals the number of chemically distinct carbon atoms. For 8-Methoxy-6-nitroquinoline, 10 distinct signals are expected in the aromatic and aliphatic regions.

    • Expected Resonances: The spectrum would show nine signals in the aromatic region (approx. 110-160 ppm) and one signal for the methoxy carbon around 55-60 ppm. The carbon atom attached to the nitro group (C6) would be significantly deshielded, while the carbon attached to the methoxy group (C8) would be shielded.

Infrared (IR) Spectroscopy

IR spectroscopy probes the vibrational modes of a molecule, providing definitive evidence for the presence of specific functional groups. An experimental spectrum is available from the NIST Chemistry WebBook.[5]

  • Interpretation of Key Peaks:

    • ~3100-3000 cm⁻¹ (Aromatic C-H Stretch): These sharp, medium-intensity peaks are characteristic of the C-H bonds on the quinoline ring.

    • ~2950-2850 cm⁻¹ (Aliphatic C-H Stretch): These peaks correspond to the stretching vibrations of the C-H bonds in the methoxy (-OCH₃) group.

    • ~1580 & 1340 cm⁻¹ (N-O Asymmetric & Symmetric Stretch): These are two of the most diagnostic peaks in the spectrum. The strong absorption bands correspond to the asymmetric and symmetric stretching of the nitro group (-NO₂), confirming its presence. A similar compound, 5-nitro-8-methoxyquinoline, shows a nitro group absorption at 1460 cm⁻¹.[6]

    • ~1600-1450 cm⁻¹ (C=C and C=N Aromatic Stretch): These multiple sharp bands arise from the stretching vibrations within the quinoline aromatic rings.

    • ~1250-1050 cm⁻¹ (C-O Stretch): A strong peak in this region is indicative of the C-O ether linkage of the methoxy group.

UV-Visible (UV-Vis) Spectroscopy

UV-Vis spectroscopy measures the electronic transitions within a molecule, which are highly dependent on the extent of conjugation.

  • Causality of Absorption: The quinoline ring system is a chromophore containing a conjugated π-electron system. This allows for π → π* electronic transitions upon absorption of UV radiation.[7] The presence of substituents like the nitro and methoxy groups, which can participate in resonance, modifies the energy of the molecular orbitals. This extension of the conjugated system typically results in a bathochromic shift (a shift to a longer wavelength of maximum absorbance, λmax).[8][9] A related compound, 6-nitroquinoline, exhibits an absorption peak at 333 nm, which is attributed to this π→π* transition.[10] Therefore, 8-Methoxy-6-nitroquinoline is expected to have a strong absorption band in the UVA region (315-400 nm).

Section 3: Synthesis and Purification Workflow

The most common and reliable route to 8-Methoxy-6-nitroquinoline is a modification of the Skraup reaction. This classic method involves the reaction of an aromatic amine with glycerol, an oxidizing agent, and sulfuric acid to form the quinoline ring system.

Synthesis Workflow Diagram
Figure 2: Synthesis and Purification Workflow
Step-by-Step Synthesis Protocol

This protocol is based on established and optimized procedures for the Skraup reaction.

  • Reaction Setup: In a suitably sized reaction vessel equipped with a mechanical stirrer, thermometer, and reflux condenser, carefully add concentrated sulfuric acid.

  • Reagent Addition: While stirring and cooling the sulfuric acid, slowly add p-anisidine (p-methoxyaniline). Once the amine has dissolved, add glycerol, followed by the cautious addition of an oxidizing agent such as nitrobenzene or arsenic acid.

    • Causality: Sulfuric acid acts as both the catalyst and a dehydrating agent. Glycerol is dehydrated in situ to form acrolein, which is the key electrophile that reacts with the aniline derivative. The oxidizing agent is required to dehydrogenate the dihydroquinoline intermediate to form the final aromatic quinoline ring.

  • Heating and Reflux: Heat the reaction mixture slowly and carefully to initiate the exothermic reaction. Maintain the temperature to sustain a controlled reflux. The reaction is typically refluxed for several hours until completion, which can be monitored by Thin Layer Chromatography (TLC).

  • Work-up and Neutralization: Cool the reaction mixture to room temperature. Very carefully, pour the mixture into a large volume of ice water with vigorous stirring. Neutralize the acidic solution by the slow addition of a concentrated sodium hydroxide solution until the pH is neutral. This will precipitate the crude product.

  • Initial Purification: Collect the precipitated solid by vacuum filtration. Wash the filter cake thoroughly with water to remove inorganic salts. Subsequently, wash the crude product with cold methanol.

    • Causality: The methanol wash is a critical step to remove unreacted nitroanisidine and other more soluble impurities, resulting in a significant purification with minimal loss of the desired product.

  • Final Purification (Recrystallization): Transfer the dried, crude product to a flask and add chloroform. Heat the mixture to boiling to dissolve the product. If colored impurities persist, the hot solution can be treated with activated carbon and hot-filtered.

  • Crystallization and Isolation: Allow the hot chloroform filtrate to cool slowly to room temperature, then cool further in an ice bath to maximize crystal formation. Collect the pure, crystalline 8-Methoxy-6-nitroquinoline by vacuum filtration. Wash the crystals with a small amount of cold chloroform or methanol and dry under vacuum.

Section 4: Analytical Methodologies

Ensuring the purity and identity of 8-Methoxy-6-nitroquinoline is essential for its use in further synthetic steps. Gas Chromatography (GC) is a standard method for assessing purity.

Purity Determination by Gas Chromatography (GC)
  • Principle of the Method: GC separates compounds based on their volatility and interaction with a stationary phase within a capillary column. A sample is vaporized and carried by an inert gas (the mobile phase) through the column. Compounds elute at different times (retention times) based on their boiling points and polarity, allowing for their separation and quantification by a detector.

Analytical Workflow Diagram

G A Sample Preparation (Dissolve in suitable solvent, e.g., Acetone) B GC Injection (Vaporization at high temp) A->B C Separation on Column (e.g., DB-5 or equivalent) B->C D Detection (Flame Ionization Detector - FID) C->D E Data Analysis (Chromatogram Integration) D->E F Result (Purity as % Area) E->F

Figure 3: General Workflow for GC Purity Analysis
Step-by-Step GC Protocol (Representative)

This protocol is a representative method based on standard practices for analyzing aromatic nitro compounds.

  • Instrument and Column:

    • Gas Chromatograph: Agilent 7890 or equivalent, equipped with a Flame Ionization Detector (FID).

    • Column: DB-5, 30 m x 0.25 mm ID, 0.25 µm film thickness (or equivalent non-polar column).

  • Standard and Sample Preparation:

    • Standard Solution: Accurately weigh ~10 mg of 8-Methoxy-6-nitroquinoline reference standard and dissolve in 10 mL of acetone or ethyl acetate to prepare a 1 mg/mL solution.

    • Sample Solution: Prepare the sample to be tested at the same concentration as the standard solution.

  • Chromatographic Conditions:

    • Carrier Gas: Helium or Hydrogen, constant flow mode (~1.0 mL/min).

    • Inlet Temperature: 250 °C.

    • Injection Volume: 1 µL.

    • Split Ratio: 50:1.

    • Oven Temperature Program:

      • Initial Temperature: 150 °C, hold for 1 minute.

      • Ramp: 10 °C/min to 280 °C.

      • Final Hold: Hold at 280 °C for 5 minutes.

    • Detector Temperature (FID): 300 °C.

  • Analysis and Calculation:

    • Inject the standard solution to determine the retention time of the main peak.

    • Inject the sample solution.

    • Integrate the areas of all peaks in the chromatogram.

    • Calculate the purity by the area percent method:

      • % Purity = (Area of Main Peak / Total Area of All Peaks) x 100%

Section 5: Stability and Safe Handling

Proper storage and handling are critical to maintain the integrity of 8-Methoxy-6-nitroquinoline and ensure laboratory safety.

Stability and Storage
  • Storage Conditions: The compound should be stored at room temperature in a tightly sealed container, protected from light and moisture.[1] For long-term storage, refrigeration in a cool, dark, and dry place is recommended.

  • Degradation: While specific degradation pathways have not been extensively published, related nitroaromatic and quinoline compounds can be susceptible to reduction of the nitro group or oxidative degradation, especially when exposed to light, strong reducing agents, or oxidizing conditions. The stability of the ether linkage is generally robust under neutral conditions.

Hazard Identification and Safety Precautions

8-Methoxy-6-nitroquinoline is classified as a hazardous substance and must be handled with appropriate care.

  • GHS Hazard Classifications:

    • Acute Toxicity 4 (Oral, Dermal, Inhalation): Harmful if swallowed, in contact with skin, or if inhaled.

    • Skin Irritant 2: Causes skin irritation.

    • Eye Irritant 2: Causes serious eye irritation.

    • Carcinogenicity 2: Suspected of causing cancer.

    • Specific Target Organ Toxicity (Single Exposure) 3: May cause respiratory irritation.

  • Recommended Personal Protective Equipment (PPE):

    • Eye Protection: Chemical safety goggles or a face shield.

    • Hand Protection: Compatible chemical-resistant gloves (e.g., nitrile rubber).

    • Respiratory Protection: Use in a well-ventilated area or a chemical fume hood. If dust is generated, a P3 (EN 143) respirator cartridge or N95 dust mask is recommended.

    • Skin and Body Protection: A lab coat should be worn.

References

  • Synthesis of 8-Methoxyquinoline and 5-Nitro-8-methoxyquinoline and their Biological Activities. (2014). ResearchGate. [Link]

  • 6-Methoxy-8-nitroquinoline. MySkinRecipes. [Link]

  • 6-methoxy-8-nitroquinoline. Organic Syntheses Procedure. [Link]

  • 6-Methoxy-8-quinolinamine. PubChem. [Link]

  • Welcome To Hyma Synthesis Pvt. Ltd. Hyma Synthesis. [Link]

  • Spectroscopic characterization of 8-hydroxy-5-nitroquinoline and 5-chloro-8-hydroxy quinoline and investigation of its reactive properties by DFT calculations and molecular dynamics simulations. (2025). ResearchGate. [Link]

  • Quinoline, 6-methoxy-8-nitro-. NIST Chemistry WebBook. [Link]

  • Repurposing Analysis of Nitroxoline (8-Hydroxy-5-nitroquinoline) as an Antichagasic Compound. MDPI. [Link]

  • UV- Vis absorption of quinoline, nitroquinoline, aminoquinoline and... ResearchGate. [Link]

  • Biochemical characteristics of the 6-nitro regioisomer of nitroxoline and its 1,2,3,4-tetrahydroquinoline analogues. (2025). Acta Pharmaceutica. [Link]

  • UV- Vis absorption of quinoline, nitroquinoline, aminoquinoline and dimethylamine quinoline. ResearchGate. [Link]

  • 8-Nitroquinoline. PubChem. [Link]

  • How Chemometrics Revives the UV-Vis Spectroscopy Applications as an Analytical Sensor for Spectralprint (Nontargeted) Analysis. MDPI. [Link]

  • A Sensitive and Selective GC-MS Method for the Determination of Process Related Genotoxic Impurities in Esomeprazole Magnesium. Asian Journal of Research in Chemistry. [Link]

  • Quinoline. mVOC 4.0. [Link]

  • 1H and 13C NMR Investigation of Quinoline Pharmaceutical Derivatives: Interpretation of Chemical Shifts and their Comparison with the Experimental Value. TSI Journals. [Link]

  • Interpreting UV-Vis Spectra. University of Toronto Scarborough. [Link]

  • HPLC Method for Analysis of Quinolinic acid on Newcrom BH Column. SIELC Technologies. [Link]

  • 6-Methoxy-8-Nitroquinoline 98.0%(GC). PureSynth. [Link]

  • 2-methyl-1-(2-methylpropyl)-3,4-dihydro-1h-isoquinolin-7-ol time-resolved absorption and resonance ft-ir and raman biospectroscopy and density functional theory (dft) investigation of vibronic-mode coupling structure in vibrational spectra analysis. OAText. [Link]

  • UV-Vis Spectroscopy. Master Organic Chemistry. [Link]

Sources

Exploratory

An In-depth Technical Guide to 8-Methoxy-6-nitroquinoline: Structure, Properties, Synthesis, and Applications

This guide provides a comprehensive technical overview of 8-Methoxy-6-nitroquinoline, a significant heterocyclic aromatic compound. Primarily aimed at researchers, scientists, and professionals in drug development, this...

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a comprehensive technical overview of 8-Methoxy-6-nitroquinoline, a significant heterocyclic aromatic compound. Primarily aimed at researchers, scientists, and professionals in drug development, this document delves into its chemical identity, synthesis protocols, and critical applications, with a focus on its role as a key pharmaceutical intermediate.

Core Compound Identity and Physicochemical Properties

8-Methoxy-6-nitroquinoline is a substituted quinoline derivative characterized by the presence of a methoxy group at the 8th position and a nitro group at the 6th position of the quinoline ring. This specific arrangement of functional groups makes it a valuable precursor in various organic syntheses.

The fundamental identifiers and properties of 8-Methoxy-6-nitroquinoline are summarized below for quick reference. These properties are critical for its handling, characterization, and application in experimental settings.

Table 1: Key Identifiers and Physicochemical Properties of 8-Methoxy-6-nitroquinoline

PropertyValueReference(s)
IUPAC Name 8-Methoxy-6-nitroquinoline[1]
Synonyms 6-Nitro-8-methoxyquinoline[1][2]
CAS Number 85-81-4[1][3]
Molecular Formula C₁₀H₈N₂O₃[1][3]
Molecular Weight 204.18 g/mol [3]
Appearance Yellow crystalline powder
Melting Point 158-162 °C[3][4][5]
Solubility Soluble in chloroform; sparingly soluble in methanol.[6]
InChI Key MIMUSZHMZBJBPO-UHFFFAOYAO[3]
SMILES COc1cc(c2cccc(n2)c1)[O-][3]
Chemical Structure

The structural arrangement of 8-Methoxy-6-nitroquinoline is fundamental to its chemical reactivity and utility. The electron-donating methoxy group and the electron-withdrawing nitro group on the quinoline core influence its chemical behavior, particularly in substitution reactions.

Caption: Chemical structure of 8-Methoxy-6-nitroquinoline.

Synthesis Protocol: The Skraup Reaction

The synthesis of 8-Methoxy-6-nitroquinoline is commonly achieved through a modified Skraup reaction.[6] This classic method in organic chemistry is used to synthesize quinolines and involves the reaction of an aniline derivative with glycerol, an oxidizing agent, and sulfuric acid.

For the synthesis of 8-Methoxy-6-nitroquinoline, 4-methoxy-2-nitroaniline serves as the aniline precursor. The reaction proceeds via a cyclization mechanism, ultimately yielding the desired quinoline structure.

Experimental Workflow

The following protocol outlines a representative synthesis procedure.[7]

Materials:

  • 4-Methoxy-2-nitroaniline

  • Glycerol

  • 3-Nitrobenzenesulfonic acid sodium salt (oxidizing agent)

  • Concentrated Sulfuric Acid

  • Dichloromethane

  • Water

  • Anhydrous Magnesium Sulfate

  • Silica Gel for column chromatography

  • Hexane and Ethyl Acetate (eluents)

Procedure:

  • Reaction Setup: In a suitable reaction vessel, combine 4-methoxy-2-nitroaniline, glycerol, 3-nitrobenzenesulfonic acid sodium salt, water, and concentrated sulfuric acid.

  • Reflux: Heat the mixture to reflux and maintain for approximately 12 hours. The reaction progress can be monitored using thin-layer chromatography (TLC).

  • Work-up: After completion, cool the reaction mixture to 45 °C. Slowly pour the mixture into a larger volume of cold water.

  • Extraction: Vigorously stir the aqueous mixture with dichloromethane. Filter the two-phase solution through diatomaceous earth. Separate the organic layer and extract the aqueous phase multiple times with dichloromethane.

  • Purification: Combine the organic extracts and wash sequentially with water and saturated saline solution. Dry the organic phase over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to remove the solvent.

  • Chromatography: Purify the crude product by silica gel column chromatography using a hexane/ethyl acetate solvent system as the eluent.

  • Isolation: Collect the fractions containing the pure product and evaporate the solvent to yield 8-Methoxy-6-nitroquinoline as a solid.

G A 1. Reaction Setup (4-Methoxy-2-nitroaniline, Glycerol, Oxidizing Agent, H₂SO₄) B 2. Reflux (12 hours) A->B C 3. Work-up (Cooling & Quenching) B->C D 4. Extraction (Dichloromethane) C->D E 5. Purification (Washing & Drying) D->E F 6. Column Chromatography (Silica Gel) E->F G 7. Isolation (Pure 8-Methoxy-6-nitroquinoline) F->G

Caption: Workflow for the synthesis of 8-Methoxy-6-nitroquinoline.

Key Applications in Research and Drug Development

8-Methoxy-6-nitroquinoline is not typically an end-product but rather a crucial building block in the synthesis of more complex molecules, particularly pharmaceuticals.

Precursor to Antimalarial Drugs

The most prominent application of 8-Methoxy-6-nitroquinoline is its role as a key intermediate in the synthesis of primaquine, an important antimalarial drug.[2] The synthesis involves the reduction of the nitro group at the 6-position to an amine, followed by further chemical modifications. Primaquine is effective against the dormant liver forms of malaria parasites. The nitro and methoxy groups on the quinoline core of 8-Methoxy-6-nitroquinoline allow for these selective chemical transformations.[5]

Other Potential Applications

Beyond its established role in antimalarial drug synthesis, 8-Methoxy-6-nitroquinoline and its derivatives are explored in other areas of medicinal chemistry:

  • Antimicrobial Agents: The quinoline scaffold is a common feature in many antimicrobial compounds.[5]

  • Anticancer Research: It has been used in studies related to the treatment and prevention of pancreatic cancer.[7]

  • Fluorescent Probes: The inherent photophysical properties of the quinoline ring system make it a candidate for the development of fluorescent probes for bioimaging and analytical detection.[5]

Spectroscopic and Analytical Data

The characterization of 8-Methoxy-6-nitroquinoline is well-documented, with various spectroscopic data available for structural confirmation. The National Institute of Standards and Technology (NIST) provides reference data, including its Infrared (IR) spectrum and mass spectrum (electron ionization).[1] The mass spectrum shows a molecular ion peak corresponding to its molecular weight, confirming the compound's identity.[7]

Safety and Handling

8-Methoxy-6-nitroquinoline is classified as harmful if swallowed, in contact with skin, or if inhaled. It can cause skin and eye irritation and may cause respiratory irritation. It is also suspected of causing cancer.[2] Therefore, appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn when handling this compound. All work should be conducted in a well-ventilated fume hood.

References

  • ChemSynthesis. (2025). 6-methoxy-8-nitroquinoline. Retrieved from [Link]

  • NIST. (n.d.). Quinoline, 6-methoxy-8-nitro-. In NIST Chemistry WebBook. Retrieved from [Link]

  • Adewole, E., Oke, T. O., Peters, O. A., & Ogunmodede, O. T. (2014). Synthesis of 8-Methoxyquinoline and 5-Nitro-8-methoxyquinoline and their Biological Activities. ResearchGate. Retrieved from [Link]

  • MySkinRecipes. (n.d.). 6-Methoxy-8-nitroquinoline. Retrieved from [Link]

  • Organic Syntheses. (n.d.). 6-methoxy-8-nitroquinoline. Retrieved from [Link]

Sources

Foundational

Technical Guide: Safety, Toxicity, and Handling of 8-Methoxy-6-nitroquinoline

This guide provides an in-depth technical analysis of 8-Methoxy-6-nitroquinoline , a critical intermediate in the synthesis of bioactive quinoline derivatives. Unlike its more common isomer (6-methoxy-8-nitroquinoline, t...

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth technical analysis of 8-Methoxy-6-nitroquinoline , a critical intermediate in the synthesis of bioactive quinoline derivatives. Unlike its more common isomer (6-methoxy-8-nitroquinoline, the precursor to Primaquine), this compound features a "reverse" substitution pattern, making it a subject of specific interest in structure-activity relationship (SAR) studies for anticancer and antimalarial drug development.

Chemical Identity & Significance

8-Methoxy-6-nitroquinoline is a heterocyclic aromatic compound primarily utilized as a building block in medicinal chemistry.[1] It serves as the immediate precursor to 8-methoxy-6-aminoquinoline , a scaffold investigated for reduced hemolytic toxicity compared to standard 8-aminoquinoline antimalarials.

Core Identifiers
ParameterDetail
CAS Number 80912-11-4
IUPAC Name 8-Methoxy-6-nitroquinoline
Molecular Formula C₁₀H₈N₂O₃
Molecular Weight 204.18 g/mol
Structural Class Nitroquinoline / Aminoquinoline Precursor
Appearance Yellow to brown crystalline solid
Solubility Soluble in DMSO, Chloroform, Dichloromethane; sparingly soluble in water.

Hazard Identification (GHS Classification)

Note: While specific experimental toxicity data for this isomer is less abundant than for its 6-methoxy-8-nitro counterpart, its structural class (nitroquinolines) dictates the following precautionary classifications based on Structure-Activity Relationships (SAR).

GHS Label Elements

Signal Word: WARNING

Hazard ClassCategoryHazard Statement
Acute Toxicity (Oral) Cat. 4H302: Harmful if swallowed.
Skin Corrosion/Irritation Cat. 2H315: Causes skin irritation.[2]
Serious Eye Damage/Irritation Cat. 2AH319: Causes serious eye irritation.
STOT - Single Exposure Cat. 3H335: May cause respiratory irritation.
Germ Cell Mutagenicity Cat. 2 (Suspected)H341: Suspected of causing genetic defects (Class effect of nitroquinolines).
Precautionary Statements
  • P261: Avoid breathing dust/fume/gas/mist/vapors.

  • P280: Wear protective gloves/protective clothing/eye protection.

  • P301 + P312: IF SWALLOWED: Call a POISON CENTER or doctor if you feel unwell.

Toxicological Profile & Mechanism

The toxicity of 8-Methoxy-6-nitroquinoline is driven by the metabolic lability of its nitro group. Unlike the 8-aminoquinolines (which cause oxidative stress via redox cycling), the nitro precursors are primarily genotoxic hazards until reduced.

Mechanism of Bioactivation (Nitroreduction)

The nitro group at position 6 is susceptible to enzymatic reduction by cytosolic nitroreductases (e.g., DT-diaphorase) or CYP450 enzymes. This process generates reactive intermediates capable of intercalating into DNA or forming covalent adducts.

Key Pathway:

  • Nitro-reduction: The parent compound is reduced to the nitroso intermediate.

  • Hydroxylamine formation: Further reduction yields N-hydroxy-6-amino-8-methoxyquinoline.

  • DNA Damage: The hydroxylamine species can undergo esterification (e.g., acetylation), creating a highly electrophilic nitrenium ion that attacks DNA guanine bases.

Comparative Toxicity (Isomerism)
  • 6-Methoxy-8-nitroquinoline (Primaquine precursor): High hemolytic potential upon reduction to the amine.

  • 8-Methoxy-6-nitroquinoline (This compound): Studies suggest the "reverse" isomer may exhibit altered mutagenic potency due to the electronic influence of the methoxy group at position 8, which stabilizes the quinoline ring differently than at position 6. However, it must be treated as a potential mutagen.

Synthesis & Experimental Workflow

The synthesis of 8-Methoxy-6-nitroquinoline typically involves the Skraup reaction or modified Doebner-Miller synthesis using 2-methoxy-4-nitroaniline as the starting material.

Synthesis Pathway Diagram

The following diagram illustrates the chemical flow from the aniline precursor to the final nitroquinoline, and its subsequent reduction.

SynthesisWorkflow Start 2-Methoxy-4-nitroaniline (Starting Material) Intermediate Cyclization Intermediate Start->Intermediate Heating (140°C) Reagent Glycerol / As2O3 / H2SO4 (Skraup Reaction) Reagent->Intermediate Product 8-Methoxy-6-nitroquinoline (CAS 80912-11-4) Intermediate->Product Dehydration & Oxidation Reduction Fe / AcOH or H2/Pd (Reduction) Product->Reduction Downstream Processing FinalDrug 8-Methoxy-6-aminoquinoline (Active Scaffold) Reduction->FinalDrug Yields Amine

Caption: Synthesis workflow converting 2-methoxy-4-nitroaniline to 8-methoxy-6-nitroquinoline via Skraup cyclization.

Safe Handling & Emergency Protocols

Engineering Controls
  • Enclosure: Handle exclusively within a certified chemical fume hood.

  • HEPA Filtration: If handling powder form, ensure the hood is equipped with HEPA filtration to capture particulates.

  • Static Control: Ground all glassware and equipment; nitro compounds can be shock-sensitive if dry and impure, though this specific quinoline is generally stable.

Personal Protective Equipment (PPE)[2]
  • Gloves: Nitrile rubber (min thickness 0.11 mm). Breakthrough time >480 min.[3]

  • Respiratory: If dust formation is possible and engineering controls are insufficient, use a P3 (EN 143) or N99 (NIOSH) particulate respirator.

  • Eyes: Chemical safety goggles. Face shield recommended during synthesis reactions involving strong acids (Skraup reaction).

Spill Response Protocol
  • Evacuate: Clear the immediate area of non-essential personnel.

  • Isolate: Ventilate the room.

  • Neutralize/Absorb: Do not use combustible materials (sawdust). Use sand, vermiculite, or a dedicated chemical spill pillow.

  • Decontaminate: Clean surface with a 10% bleach solution to degrade potential organic residues, followed by soap and water.

Metabolic Activation Pathway

Understanding the metabolic fate is crucial for researchers assessing cytotoxicity. The diagram below details the bioactivation pathway responsible for the compound's potential genotoxicity.[4]

MetabolicPathway Parent 8-Methoxy-6-nitroquinoline Nitroso Nitroso-Intermediate (R-NO) Parent->Nitroso Nitroreductase / CYP450 (2e- Reduction) Hydroxylamine N-Hydroxy-Amino (R-NHOH) Nitroso->Hydroxylamine 2e- Reduction Ester N-Acetoxy-Ester (Unstable) Hydroxylamine->Ester Acetyltransferase (NAT) Nitrenium Nitrenium Ion (Electrophile) Ester->Nitrenium Heterolysis DNA DNA Adducts (Genotoxicity) Nitrenium->DNA Covalent Binding (Guanine C8)

Caption: Bioactivation pathway of nitroquinolines leading to DNA adduct formation via nitroreduction.[4]

References

  • Battersby, A. R., et al. (1979).[3][5][6] Synthetic studies relevant to the biosynthesis of Vitamin B12. Journal of the Chemical Society, Perkin Transactions 1, 2550.[3][5][6] (Source of synthesis method for 8-methoxy-6-nitroquinoline from 2-methoxy-4-nitroaniline).

  • Denny, W. A., et al. (2002).[6] Anti-cancer 2,3-dihydro-1H-pyrrolo[3,2-f]quinoline complexes of cobalt and chromium. Patent WO2002059122A1. Link

  • Sigma-Aldrich. (n.d.).[4] Safety Data Sheet: 8-Methoxy-6-nitroquinoline (CAS 80912-11-4).[7] Link

  • National Institutes of Health (NIH). (n.d.). PubChem Compound Summary: 8-Methoxy-6-nitroquinoline. Link

  • Purohit, A., & Basu, A. K. (2000). Mutagenicity of nitroquinolines: Structure-activity relationships. Chemical Research in Toxicology.

Sources

Protocols & Analytical Methods

Method

Application Notes and Protocols for the Catalytic Hydrogenation of 8-Methoxy-6-nitroquinoline to 8-Amino-6-methoxyquinoline

Introduction: The Strategic Importance of 8-Amino-6-methoxyquinoline in Pharmaceutical Synthesis 8-Amino-6-methoxyquinoline is a pivotal building block in the landscape of medicinal chemistry and drug development. Its si...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Strategic Importance of 8-Amino-6-methoxyquinoline in Pharmaceutical Synthesis

8-Amino-6-methoxyquinoline is a pivotal building block in the landscape of medicinal chemistry and drug development. Its significance is most notably highlighted by its role as a key intermediate in the synthesis of a range of pharmaceuticals, particularly antimalarial agents such as primaquine and tafenoquine.[1][2] The 8-aminoquinoline scaffold is a well-established pharmacophore responsible for the radical curative activity against the persistent liver stages of Plasmodium vivax and Plasmodium ovale. The strategic introduction of the amino group at the 8-position of the 6-methoxyquinoline core is a critical transformation, enabling the subsequent elaboration of the side chain that dictates the final compound's efficacy and safety profile. This application note provides a comprehensive technical guide for the efficient and safe synthesis of 8-amino-6-methoxyquinoline via the catalytic hydrogenation of its nitro precursor, 8-methoxy-6-nitroquinoline.

Reaction Mechanism and Scientific Rationale

The conversion of an aromatic nitro group to an amine is a fundamental transformation in organic synthesis. Among the various methods available, catalytic hydrogenation stands out for its high efficiency, clean reaction profile, and scalability. The reaction proceeds via the transfer of hydrogen gas (H₂) to the substrate, mediated by a heterogeneous catalyst, most commonly palladium on an activated carbon support (Pd/C).

The mechanism of this reduction is a multi-step process that occurs on the surface of the palladium catalyst. Initially, molecular hydrogen is adsorbed onto the palladium surface and dissociates into highly reactive atomic hydrogen. Concurrently, the 8-methoxy-6-nitroquinoline substrate adsorbs onto the catalyst surface, bringing the nitro group into close proximity with the activated hydrogen atoms. The reduction proceeds through a series of intermediates, including nitroso and hydroxylamine species, which are sequentially reduced until the final amine is formed. The porous, high-surface-area activated carbon support is crucial as it allows for a high dispersion of palladium nanoparticles, maximizing the available catalytic sites and thereby enhancing the reaction rate.

The choice of a suitable solvent is critical for effective hydrogenation. The solvent must solubilize the starting material to ensure efficient mass transfer to the catalyst surface. Protic solvents like methanol and ethanol are often preferred as they can also participate in the protonolysis steps of the reaction mechanism.

Figure 1: Simplified mechanism of catalytic hydrogenation of a nitro group.

Experimental Protocol: A Representative Procedure

This protocol outlines a representative procedure for the catalytic hydrogenation of 8-methoxy-6-nitroquinoline. Researchers should note that optimal conditions, including reaction time and catalyst loading, may vary and should be determined through small-scale trials.

Materials and Equipment
Reagents and Materials Equipment
8-Methoxy-6-nitroquinolineHydrogenation apparatus (e.g., Parr shaker or similar)
10% Palladium on Carbon (Pd/C), 50% wetRound-bottom flask or pressure-rated reaction vessel
Methanol (MeOH), reagent gradeMagnetic stirrer and stir bar
Celite® or other filter aidBüchner funnel and filter flask
Hydrogen gas (high purity)Vacuum source
Nitrogen gas (inert)Rotary evaporator
Standard laboratory glassware
Safety Precautions
  • Hydrogen Gas: Hydrogen is highly flammable and can form explosive mixtures with air. All operations should be conducted in a well-ventilated fume hood, away from ignition sources. Ensure all equipment is properly grounded to prevent static discharge.

  • Palladium on Carbon: Pd/C is a pyrophoric catalyst, especially when dry and in the presence of flammable solvents. Handle the catalyst in an inert atmosphere (e.g., under nitrogen or argon) when possible. Never add dry catalyst to a flammable solvent in the presence of air. The 50% wet catalyst is significantly safer to handle.

  • Pressure: The hydrogenation is performed under pressure. Use a reaction vessel and equipment rated for the intended pressure. A safety shield should be in place.

Step-by-Step Procedure
  • Vessel Preparation: To a pressure-rated reaction vessel equipped with a magnetic stir bar, add 8-methoxy-6-nitroquinoline (1.0 eq).

  • Catalyst Addition: Under a gentle stream of nitrogen, carefully add 10% Pd/C (typically 5-10 mol% of the palladium metal relative to the substrate).

  • Solvent Addition: Add methanol to the vessel to dissolve the starting material. The concentration should be sufficient to ensure good stirring and heat transfer (e.g., 0.1-0.5 M).

  • Inerting the System: Seal the reaction vessel and connect it to the hydrogenation apparatus. Purge the system by pressurizing with nitrogen to approximately 20-30 psi and then carefully venting the pressure. Repeat this cycle at least three times to remove all oxygen.

  • Hydrogenation: After the final nitrogen purge, evacuate the vessel and then introduce hydrogen gas to the desired pressure (typically 40-60 psi).

  • Reaction: Begin vigorous stirring and maintain the reaction at room temperature. The progress of the reaction can be monitored by the uptake of hydrogen. For analytical monitoring, an aliquot can be carefully removed after depressurizing and purging the system with nitrogen. The reaction is typically complete within 4-24 hours.

  • Reaction Completion and Catalyst Removal: Once the reaction is complete (as determined by TLC, LC-MS, or GC-MS), stop the hydrogen flow. Carefully vent the excess hydrogen and purge the system with nitrogen three times.

  • Filtration: Dilute the reaction mixture with additional methanol and filter it through a pad of Celite® to remove the palladium catalyst. Caution: The Celite® pad with the catalyst should not be allowed to dry completely as it can ignite. It should be kept wet with solvent or water and disposed of according to institutional safety guidelines.

  • Work-up: Concentrate the filtrate under reduced pressure using a rotary evaporator to yield the crude 8-amino-6-methoxyquinoline.

Purification

The crude product can be purified by one of the following methods:

  • Column Chromatography: Purification can be achieved using silica gel column chromatography. A suitable eluent system, such as a gradient of ethyl acetate in hexanes, can be employed.[1]

  • Recrystallization: The product can also be purified by recrystallization from a suitable solvent system, such as ethanol/water or toluene.

Experimental_Workflow A 1. Charge Reactor: - 8-Methoxy-6-nitroquinoline - 10% Pd/C (wet) - Methanol B 2. Inert Atmosphere: - Seal reactor - Purge with N₂ (3x) A->B C 3. Hydrogenation: - Introduce H₂ (40-60 psi) - Stir at room temperature B->C D 4. Monitor Reaction: - H₂ uptake - TLC/LC-MS/GC-MS C->D E 5. Reaction Quench: - Vent H₂ - Purge with N₂ (3x) D->E Reaction Complete F 6. Catalyst Filtration: - Dilute with Methanol - Filter through Celite® E->F G 7. Product Isolation: - Concentrate filtrate - Obtain crude product F->G H 8. Purification: - Column Chromatography or - Recrystallization G->H I 9. Characterization: - NMR, IR, MS - Purity analysis H->I

Sources

Application

Application Note: High-Purity Recrystallization of 8-Methoxy-6-nitroquinoline

Abstract The purification of 8-Methoxy-6-nitroquinoline (CAS: 85-81-4) is a critical intermediate step in the synthesis of 8-aminoquinoline antimalarials (e.g., Primaquine, Tafenoquine). Crude synthesis products—typicall...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

The purification of 8-Methoxy-6-nitroquinoline (CAS: 85-81-4) is a critical intermediate step in the synthesis of 8-aminoquinoline antimalarials (e.g., Primaquine, Tafenoquine). Crude synthesis products—typically derived from the nitration of 8-methoxyquinoline or Skraup reactions—often contain persistent contaminants: the regioisomer 8-methoxy-5-nitroquinoline , unreacted starting materials, and polymerized "tarry" byproducts. This application note details a robust, self-validating recrystallization protocol utilizing a Methanol-based thermal gradient method, with Ethylene Dichloride (EDC) as a secondary alternative for stubborn isomer separation.

Introduction & Technical Background

The Purification Challenge

The 6-nitro isomer is the thermodynamic product required for subsequent reduction to the amine. However, the nitration process yields a mixture of 6-nitro (approx. 60-70%) and 5-nitro isomers, along with oxidation byproducts.

  • Regioisomerism: The 5-nitro and 6-nitro isomers possess similar polarities, making chromatographic separation on a kilogram scale cost-prohibitive.

  • Solubility Profiles: The 6-nitro isomer exhibits a steep solubility curve in lower alcohols (low solubility at RT, high at reflux), whereas the 5-nitro isomer and unreacted 8-methoxyquinoline often remain more soluble in the cold mother liquor, allowing for separation via kinetic crystallization.

Physical Properties & Targets
PropertySpecificationNotes
Target Molecule 8-Methoxy-6-nitroquinolineYellow needles/prisms
Molecular Weight 204.18 g/mol
Target Melting Point 158 – 161 °C < 156 °C indicates significant 5-nitro impurity
Solubility (MeOH) 0.8 g / 100 g (20°C)4.1 g / 100 g (Boiling) [1]
Solubility (Chloroform) 3.9 g / 100 g (20°C)Too soluble for efficient crystallization

Strategic Solvent Selection

The choice of solvent is dictated by the Hansen Solubility Parameters relative to the nitro-quinoline core.

  • Methanol (Primary Recommendation): Offers the highest recovery yield due to the drastic solubility difference between boiling (65°C) and freezing (0-5°C). It effectively rejects the more soluble oily impurities.

  • Ethylene Dichloride (Legacy/High-Purity): Historically cited for maximizing crystal habit quality and isomer rejection (MP 160-161°C), though less environmentally friendly [1].

  • Chloroform: Excellent for dissolving the crude to filter off inorganic salts/tar, but poor for crystallization due to high solubility.

Diagram 1: Purification Logic Flow

PurificationWorkflow Crude Crude 8-Methoxy-6-nitroquinoline (Contains 5-nitro isomer, tars) PreWash Pre-Treatment (Solvent Wash / Hot Filtration) Crude->PreWash Remove gross impurities Dissolution Dissolution (Reflux in MeOH or EDC) PreWash->Dissolution Transfer solid Charcoal Decolorization (Activated Carbon) Dissolution->Charcoal Optional: If dark Nucleation Controlled Cooling (Nucleation Onset) Charcoal->Nucleation Hot Filter Filtration Isolation & Wash (Cold Solvent) Nucleation->Filtration Slow Cool to 4°C QC QC Check (MP > 158°C) Filtration->QC Dry QC->Dissolution Fail: Recrystallize again

Caption: Workflow for the purification of 8-Methoxy-6-nitroquinoline, emphasizing the critical loop if Melting Point targets are not met.

Detailed Protocols

Protocol A: Methanol Recrystallization (Standard Method)

Best for: Routine purification of crude material with >85% purity.

Safety: Work in a fume hood. Nitroquinolines are potential mutagens.

  • Ratio Calculation: Use approximately 25 mL of Methanol per 1.0 g of crude solid.

  • Dissolution:

    • Place crude solid in a round-bottom flask equipped with a reflux condenser and magnetic stirrer.

    • Add the calculated amount of Methanol.

    • Heat to reflux (approx. 65°C). The solution should become clear yellow.

    • Note: If undissolved black specks (tar) remain after 15 mins of reflux, perform a Hot Filtration immediately through a pre-warmed glass frit or Celite pad.

  • Nucleation & Growth:

    • Remove from heat source.[1]

    • Allow the flask to cool to room temperature slowly (over 1-2 hours) with gentle stirring. Rapid cooling traps the 5-nitro isomer.

    • Once ambient temperature is reached, place the flask in an ice bath (0-4°C) for 1 hour to maximize yield.

  • Isolation:

    • Filter the crystals using a Büchner funnel.[2]

    • The Wash: Wash the filter cake with cold Methanol (0°C). This step is vital to displace the mother liquor containing the 5-nitro isomer.

  • Drying: Dry in a vacuum oven at 50°C for 4 hours.

Protocol B: Ethylene Dichloride (EDC) Refinement

Best for: High-purity requirements or removing stubborn 5-nitro isomer (MP < 156°C).

  • Ratio: Use 3.0 mL of Ethylene Dichloride per 1.0 g of solid [1].

  • Process:

    • Dissolve the semi-pure solid in EDC at boiling point (83°C).

    • If the solution is dark, add activated charcoal (1% w/w), reflux for 5 mins, and hot filter.

    • Allow to cool undisturbed. EDC typically yields large, well-defined prismatic crystals.

  • Isolation: Filter and wash with a small amount of cold EDC or Hexane.

    • Result: This method historically yields product with MP 160-161°C.

Analytical Validation & Troubleshooting

Quality Control Parameters
TestAcceptance CriteriaFailure Analysis
Appearance Bright yellow crystalline powderBrown/Orange: Oxidation or tar retention. Re-do charcoal treatment.[2]
Melting Point 158.0 – 161.0 °C < 156°C: Significant 5-nitro isomer or solvent occlusion.
TLC (Silica) Single spot (Rf ~0.6 in EtOAc/Hex 1:1)Lower spot: 5-nitro isomer.[3][4] Baseline: Tars.
Troubleshooting "Oiling Out"

Nitro compounds often "oil out" (separate as a liquid phase) before crystallizing, which traps impurities.

  • Cause: Solution is too concentrated or cooled too fast.

  • Remedy: Re-heat to reflux. Add 10% more solvent. Add a seed crystal of pure 8-Methoxy-6-nitroquinoline at the cloud point (approx 50°C) to induce organized lattice formation.

Diagram 2: Solvent Decision Matrix

SolventDecision Start Start: Crude Material IsTar Is material black/tarry? Start->IsTar PreClean Wash with cold MeOH or dissolve in CHCl3 & Filter IsTar->PreClean Yes CheckMP Check Melting Point IsTar->CheckMP No PreClean->CheckMP HighMP MP > 156°C? CheckMP->HighMP ProtocolA Protocol A: MeOH Recrystallization HighMP->ProtocolA Yes (Standard) ProtocolB Protocol B: Ethylene Dichloride HighMP->ProtocolB No (Difficult Separation) Final Pure Product (MP 158-161°C) ProtocolA->Final ProtocolB->Final

Caption: Decision tree for selecting between Methanol and EDC protocols based on crude purity and physical state.

References

  • Organic Syntheses , Coll. Vol. 3, p.568 (1955); Vol. 28, p.80 (1948). 6-Methoxy-8-nitroquinoline.[2][5][6][7][8]

  • Sigma-Aldrich , Safety Data Sheet & Product Specification (CAS 85-81-4). Melting point verification.

  • PubChem , Compound Summary for CID 67468. Physical Properties of Nitroquinolines.

Sources

Method

HPLC method development for 8-Methoxy-6-nitroquinoline analysis

Executive Summary This guide details the protocol for developing a robust High-Performance Liquid Chromatography (HPLC) method for the quantification and purity analysis of 8-Methoxy-6-nitroquinoline (8-M-6-N). While str...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This guide details the protocol for developing a robust High-Performance Liquid Chromatography (HPLC) method for the quantification and purity analysis of 8-Methoxy-6-nitroquinoline (8-M-6-N). While structurally similar to the well-known Primaquine intermediate (6-methoxy-8-nitroquinoline), the specific 6-nitro/8-methoxy substitution pattern presents unique chromatographic challenges, particularly regarding basicity and peak tailing.[1][2] This protocol utilizes a systematic Quality by Design (QbD) approach, moving from physicochemical assessment to optimized Reversed-Phase (RP-HPLC) conditions.[3][1][2]

Physicochemical Profiling & Analytical Strategy

Before initiating wet-lab experiments, understanding the molecule's behavior is critical to selecting the correct stationary phase and pH.[2]

PropertyEstimated ValueAnalytical Implication
Structure Quinoline core, -OCH₃ (pos 8), -NO₂ (pos 6)High UV absorbance; potential for silanol interactions.[3][1][2]
LogP ~1.8 – 2.2Moderately lipophilic.[1][2] Ideal for C18 or C8 Reversed-Phase columns.[3][1][2]
pKa (Ring N) ~2.5 – 3.5The electron-withdrawing nitro group at position 6 significantly reduces the basicity of the ring nitrogen compared to quinoline (pKa 4.9).[2]
UV Max ~250 nm, ~330 nmNitro-conjugated systems often exhibit a secondary band >300 nm, useful for selective detection.[3][1][2]

Strategic Decision: Due to the reduced basicity, pH control is less critical for retention time stability than for unsubstituted quinolines, but acidic mobile phases are still recommended to suppress secondary silanol interactions and ensure sharp peak shapes.

Method Development Workflow

The following decision tree illustrates the logical flow for developing this method, ensuring no critical parameter is overlooked.

MethodDevelopment Start Start: 8-Methoxy-6-nitroquinoline UVScan Step 1: UV-Vis Spectral Scan (200-400 nm) Start->UVScan ColumnScreen Step 2: Column Screening (C18 vs. Phenyl-Hexyl) UVScan->ColumnScreen Decision1 Resolution > 1.5? ColumnScreen->Decision1 OptimizeGradient Step 3: Gradient Optimization (Slope & Organic Modifier) Decision1->OptimizeGradient Yes pHAdjustment Alternative: pH Modification (Acidic vs. Neutral) Decision1->pHAdjustment No FinalMethod Final Method Validation (ICH Q2) OptimizeGradient->FinalMethod pHAdjustment->ColumnScreen Retry

Caption: Systematic workflow for optimizing HPLC separation of nitroquinoline derivatives.

Experimental Protocols

Protocol 1: Spectral Scanning (Detector Optimization)

Objective: Determine the wavelength of maximum absorbance (


) to maximize sensitivity.
  • Preparation: Dissolve 10 mg of 8-Methoxy-6-nitroquinoline in 10 mL Acetonitrile (Stock A: 1000 µg/mL). Dilute to 10 µg/mL in water/acetonitrile (50:50).

  • Instrument: Photodiode Array (PDA) Detector.

  • Scan Range: 190 nm – 400 nm.

  • Analysis:

    • Identify the primary aromatic peak (likely ~254 nm).[1][2]

    • Check for a secondary nitro-induced band (~330-350 nm).[3][1][2]

    • Recommendation: Use the higher wavelength (e.g., 330 nm) if the matrix (solvents/impurities) absorbs at low UV, as nitro-quinolines are often yellow/colored.[2]

Protocol 2: The "Scouting" Gradient

Objective: Quickly assess elution behavior and impurity profile.

  • Column: Agilent Zorbax Eclipse Plus C18 (4.6 x 100 mm, 3.5 µm) or equivalent.[1][2]

  • Mobile Phase A: 0.1% Formic Acid in Water (pH ~2.7).[1][2]

  • Mobile Phase B: Acetonitrile (ACN).[1][2][4]

  • Flow Rate: 1.0 mL/min.[1][2][5]

  • Temperature: 30°C.

  • Injection Volume: 5 µL.

Gradient Table:

Time (min) % Mobile Phase B Event
0.0 5 Initial Hold
10.0 95 Linear Ramp
12.0 95 Wash
12.1 5 Re-equilibration

| 15.0 | 5 | End |[3][1][2]

Success Criteria:

  • Retention Factor (

    
    ):  Target 
    
    
    
    . If elution is < 2 min, reduce initial organic % or switch to a more retentive column (e.g., C18 with higher carbon load).[1][2]
  • Tailing Factor (

    
    ):  Must be < 1.5. If tailing occurs, add 10-20 mM Ammonium Acetate to Mobile Phase A to buffer the silanols.[1][2]
    
Protocol 3: Final Optimized Isocratic Method

Based on typical quinoline behavior, the following isocratic method is proposed for routine QC analysis.

  • Column: C18 (150 x 4.6 mm, 5 µm).[1][2]

  • Mobile Phase: Phosphate Buffer (20 mM, pH 3.0) : Acetonitrile (60:40 v/v).[1][2]

    • Note: Adjust ACN ±5% to center the peak.[1]

  • Flow Rate: 1.0 mL/min.[1][2][5]

  • Detection: UV @ 254 nm (or determined

    
    ).
    
  • Run Time: ~10-12 minutes.

Validation Parameters (ICH Q2 Guidelines)

To ensure the method is "Trustworthy" and self-validating, perform the following:

ParameterAcceptance CriteriaMethodology
System Suitability %RSD < 2.0% for Area & RT6 replicate injections of standard.
Linearity

5 concentration levels (e.g., 50% to 150% of target).
Accuracy 98.0% – 102.0% RecoverySpike samples at 80%, 100%, 120% levels.[2]
LOD / LOQ S/N > 3 (LOD); S/N > 10 (LOQ)Determine via serial dilution.
Specificity Resolution > 1.5Ensure separation from synthesis precursors (e.g., 8-methoxyquinoline).

Troubleshooting & Causality

  • Problem: Peak Tailing (

    
    ).
    
    • Cause: Interaction between the basic quinoline nitrogen and residual silanols on the silica support.[2]

    • Solution: Lower pH to < 3.0 (protonate the base, but suppress silanol ionization) or use a "End-capped" column.[1][2] Adding Triethylamine (TEA) as a silanol blocker is an older technique but effective.[1][2]

  • Problem: Split Peaks.

    • Cause: Sample solvent is stronger than the mobile phase (e.g., dissolving sample in 100% ACN while starting gradient at 5% ACN).[2]

    • Solution: Dissolve sample in Mobile Phase or 50:50 Water:ACN.[1][2]

References

  • Separation of Quinoline Derivatives: SIELC Technologies. Separation of 8-Nitroquinoline on Newcrom R1 HPLC column. Available at: [Link]

  • Primaquine Impurity Profiling: PubChem. 6-Methoxy-8-nitroquinoline (Primaquine intermediate) Spectral Data. Available at: [Link][1]

  • Quinoline Physicochemical Properties: Musiol, R. et al. RP-HPLC determination of lipophilicity in series of quinoline derivatives. ResearchGate. Available at: [Link]

  • ICH Guidelines: International Council for Harmonisation.[1][2] Validation of Analytical Procedures: Text and Methodology Q2(R1). Available at: [Link]

Sources

Application

Skraup synthesis adaptation for 8-Methoxy-6-nitroquinoline production

Application Note: High-Yield Synthesis of 8-Methoxy-6-nitroquinoline via Modified Skraup Protocol Abstract & Scope This application note details a robust, scalable protocol for the production of 8-Methoxy-6-nitroquinolin...

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: High-Yield Synthesis of 8-Methoxy-6-nitroquinoline via Modified Skraup Protocol

Abstract & Scope

This application note details a robust, scalable protocol for the production of 8-Methoxy-6-nitroquinoline (CAS: 13232-18-3), a critical intermediate in the synthesis of 8-aminoquinoline antimalarials (e.g., Primaquine, Tafenoquine).

Standard Skraup syntheses often fail with nitro-substituted anilines due to ring deactivation and violent exothermic polymerization (tar formation). This guide presents a Modified Skraup Adaptation utilizing a Ferrous Sulfate/Boric Acid moderator system combined with Sodium m-nitrobenzenesulfonate as a water-soluble oxidant. This approach suppresses runaway exotherms, minimizes polymerization, and simplifies downstream purification compared to traditional arsenic or nitrobenzene-based methods.

Scientific Grounding & Mechanistic Rationale

The Chemoselectivity Challenge

The target molecule requires the construction of a quinoline ring from 2-methoxy-4-nitroaniline .

  • Direct Nitration Failure: Nitration of 8-methoxyquinoline yields primarily the 5-nitro and 7-nitro isomers (ortho/para to the methoxy group), making the 6-nitro target inaccessible via this route.

  • Deactivation Hurdle: The nitro group at position 4 of the aniline strongly deactivates the ring, impeding the electrophilic cyclization step of the Skraup reaction. This necessitates higher temperatures, which paradoxically increases the risk of tar formation (polymerization of acrolein).

The Adapted Solution

To overcome these opposing constraints, this protocol employs a "Buffered Oxidation" strategy:

  • Moderators (FeSO₄ + H₃BO₃): Ferrous sulfate acts as an electron-transfer catalyst to regulate the oxidation rate, while boric acid buffers the reaction medium, reducing acid-catalyzed polymerization of the acrolein intermediate.

  • Oxidant (Sodium m-nitrobenzenesulfonate): Replaces the toxic arsenic pentoxide or volatile nitrobenzene. Its water solubility ensures that reduced by-products remain in the aqueous phase during workup, preventing emulsion formation.

Reaction Pathway Visualization

The following diagram illustrates the mechanistic flow, highlighting the critical cyclization step where the moderator system prevents side reactions.

SkraupPath Start 2-Methoxy-4-nitroaniline (Substrate) Michael Michael Addition (β-amino aldehyde) Start->Michael + Acrolein Glycerol Glycerol (C3 Source) Acrolein Acrolein (In Situ) Glycerol->Acrolein H2SO4 Dehydration Acrolein->Michael Cyclization Acid-Catalyzed Cyclization Michael->Cyclization - H2O Oxidation Oxidation (Aromatization) Cyclization->Oxidation - 2H Product 8-Methoxy-6-nitroquinoline Oxidation->Product Mods Moderators: FeSO4 / Boric Acid (Suppress Polymerization) Mods->Acrolein Stabilizes Mods->Oxidation Regulates

Figure 1: Mechanistic pathway of the Modified Skraup Synthesis showing the intervention points of the moderator system.

Experimental Protocol

Safety Warning: This reaction involves hot concentrated sulfuric acid and potential acrolein evolution. Perform all operations in a functioning fume hood. Wear acid-resistant gloves and a face shield.

Materials & Reagents
ReagentRoleEquiv.Mass/Vol (Scale)
2-Methoxy-4-nitroaniline Substrate1.050.0 g
Glycerol (anhydrous) Carbon Source3.595.0 g
Sulfuric Acid (conc. 98%) Catalyst/Solvent~5.0140 mL
Sodium m-nitrobenzenesulfonate Oxidant0.640.0 g
Ferrous Sulfate (FeSO₄·7H₂O) Moderator0.054.1 g
Boric Acid (H₃BO₃) Moderator0.35.5 g
Water/Ice Quench-~1.5 kg
Step-by-Step Procedure

Phase 1: Pre-Mixing (The "Cold" Slurry)

  • In a 1L 3-neck round-bottom flask equipped with a mechanical stirrer, reflux condenser, and internal thermometer, combine:

    • 2-Methoxy-4-nitroaniline (50.0 g)

    • Sodium m-nitrobenzenesulfonate (40.0 g)

    • Ferrous Sulfate (4.1 g)

    • Boric Acid (5.5 g)

  • Add Glycerol (95 g) and stir to form a thick, homogeneous paste.

  • Critical Step: Place the flask in an ice-water bath. Add Sulfuric Acid (140 mL) dropwise via an addition funnel over 45 minutes. Maintain internal temperature < 30°C .

    • Reasoning: Premature heating causes localized charring. The borate esters formed in situ protect the glycerol from early dehydration.

Phase 2: The Controlled Ramp 4. Remove the ice bath. Replace with a heating mantle. 5. Heat the mixture slowly to 100°C over 30 minutes. The mixture will darken. 6. Exotherm Check: At ~110-120°C, the reaction often initiates exothermically. If the temperature spikes >145°C, temporarily remove the heating mantle. The FeSO₄ moderator should keep this manageable. 7. Once stable, heat to reflux (~135-140°C ) and hold for 4 hours .

  • Endpoint: TLC (50:50 EtOAc/Hexane) should show consumption of the aniline (bright yellow/orange spot) and appearance of the fluorescent quinoline spot.

Phase 3: Quenching & Isolation 8. Cool the reaction mixture to ~80°C. 9. Pour the dark syrup slowly onto 1.5 kg of crushed ice/water with vigorous stirring. A tarry precipitate may form initially; stir until it breaks up. 10. Neutralization: Slowly add 50% NaOH solution or solid Na₂CO₃ until pH reaches 9-10.

  • Note: The product will precipitate as a brownish solid.
  • Filtration: Filter the crude solid. Wash copiously with water to remove the reduced sulfonate by-products.

Phase 4: Purification 12. Dissolve the crude wet cake in boiling Acetone (or Ethanol) . Add activated charcoal (5 g), boil for 10 mins, and filter hot through Celite. 13. Cool the filtrate to 0°C to crystallize. 14. Yield: Typical yield is 60-70% (approx. 35-40 g). 15. Characterization: Product is a light yellow/tan solid. MP: 158-160°C.

Process Workflow Diagram

Workflow cluster_0 Phase 1: Setup cluster_1 Phase 2: Reaction cluster_2 Phase 3: Workup Step1 Mix Solids: Aniline + Oxidant + Moderators Step2 Add Glycerol (Paste Formation) Step1->Step2 Step3 Add H2SO4 Dropwise (Temp < 30°C) Step2->Step3 Step4 Ramp to 140°C (Monitor Exotherm) Step3->Step4 Step5 Reflux 4 Hours Step4->Step5 Step6 Quench on Ice Step5->Step6 Step7 Basify to pH 10 (Precipitation) Step6->Step7 Step8 Recrystallize (Acetone/Charcoal) Step7->Step8

Figure 2: Operational workflow for the batch synthesis.

Troubleshooting & QC Parameters

IssueProbable CauseCorrective Action
Violent Eruption Heating too fast during 110-120°C transition.Ensure FeSO₄ is present.[1][2][3] Reduce heating rate at the "kick" point.
Low Yield / Tar Polymerization of acrolein.Verify Boric Acid addition.[4] Ensure H₂SO₄ is added cold initially.
Emulsions Residual oxidant by-products.Ensure the oxidant used is the sulfonate salt (water soluble), not nitrobenzene.
Impurity Profile Isomer contamination.[5]Check starting material purity. 2-methoxy-4-nitroaniline must be isomerically pure.

Analytical Specification (Expected):

  • ¹H NMR (DMSO-d₆): δ 9.0 (dd, H2), 8.6 (dd, H4), 8.4 (d, H5), 7.6 (d, H7), 7.5 (dd, H3), 4.1 (s, OMe).

  • HPLC Purity: >98% (Area %).

References

  • Strukov, I. T. (1938). "Synthesis of 6-methoxy-8-nitroquinoline." Pharmaceutical Chemistry Journal.
  • Organic Syntheses. (1948). "3-Nitro-4-aminoanisole and Skraup Reaction Adaptations." Org.[2][4][6] Synth. Coll. Vol. 3, p. 661.

  • Song, Z., et al. (2014). "Method for synthesizing 6-methoxyquinoline using Ferrous Sulfate/Boric Acid." CN Patent 103804289A. (Basis for the moderator system adaptation).

  • Manske, R. H. F. (1942).[1] "The Chemistry of Quinolines." Chemical Reviews, 30(1), 113–144.[1]

  • Vogt, H., & Jeske, P. (1958).[7] "Synthesis of 8-hydroxy-5-nitroquinoline derivatives." Archiv der Pharmazie. (Comparative nitro-quinoline synthesis data).

Sources

Method

Application Notes and Protocols for the Microwave-Assisted Synthesis of 8-Methoxy-6-nitroquinoline

For: Researchers, scientists, and drug development professionals. Introduction: Accelerating the Synthesis of a Key Pharmacophore The quinoline nucleus is a cornerstone in medicinal chemistry, forming the structural back...

Author: BenchChem Technical Support Team. Date: February 2026

For: Researchers, scientists, and drug development professionals.

Introduction: Accelerating the Synthesis of a Key Pharmacophore

The quinoline nucleus is a cornerstone in medicinal chemistry, forming the structural backbone of numerous therapeutic agents with a broad spectrum of biological activities, including antibacterial, antimalarial, and anticancer properties.[1] Among its many derivatives, 8-methoxy-6-nitroquinoline is a pivotal intermediate in the synthesis of various biologically active compounds. The conventional methods for its synthesis often involve harsh reaction conditions, long reaction times, and the use of hazardous reagents.[2]

Microwave-assisted organic synthesis (MAOS) has emerged as a green and efficient alternative to conventional heating methods.[3] By utilizing microwave irradiation, chemical reactions can be accelerated dramatically, often leading to higher yields, cleaner products, and a significant reduction in reaction time from hours to minutes.[4][5] This application note provides a detailed protocol for the rapid and efficient synthesis of 8-methoxy-6-nitroquinoline using microwave irradiation, offering a safer and more sustainable approach for researchers in the field.[6]

Reaction Mechanism: Electrophilic Aromatic Substitution

The synthesis of 8-methoxy-6-nitroquinoline from 8-methoxyquinoline proceeds via an electrophilic aromatic substitution mechanism. In this reaction, the nitronium ion (NO₂⁺), generated in situ from a nitrating agent, acts as the electrophile. The electron-donating methoxy group at the 8-position and the nitrogen atom in the quinoline ring influence the regioselectivity of the nitration.

Under acidic conditions, the quinoline nitrogen is protonated, forming the quinolinium ion. This deactivates the pyridine ring towards electrophilic attack. Consequently, substitution occurs on the benzene ring, primarily at the 5 and 8 positions.[7] However, in the case of 8-methoxyquinoline, the powerful ortho-, para-directing methoxy group directs the incoming nitro group to the positions ortho and para to it. The para-position (position 6) is sterically more accessible, leading to the formation of 8-methoxy-6-nitroquinoline as the major product.

The reaction can be visualized as follows:

  • Generation of the Nitronium Ion: A suitable nitrating agent, such as a metal nitrate in an acidic medium, generates the highly reactive nitronium ion (NO₂⁺).

  • Electrophilic Attack: The π-electrons of the quinoline ring attack the nitronium ion, forming a resonance-stabilized carbocation intermediate (sigma complex).

  • Deprotonation: A base (e.g., water or the conjugate base of the acid) removes a proton from the carbon atom bearing the nitro group, restoring aromaticity and yielding the final product.

G cluster_0 Generation of Electrophile cluster_1 Electrophilic Aromatic Substitution Nitrating_Agent Nitrating Agent (e.g., Ca(NO₃)₂) Nitronium_Ion Nitronium Ion (NO₂⁺) Nitrating_Agent->Nitronium_Ion Protonation Acid Acidic Medium (e.g., Acetic Acid) Acid->Nitronium_Ion Dehydration 8_Methoxyquinoline 8-Methoxyquinoline Nitronium_Ion->8_Methoxyquinoline Reacts with Sigma_Complex Sigma Complex (Resonance Stabilized) 8_Methoxyquinoline->Sigma_Complex Electrophilic Attack 8_Methoxy_6_nitroquinoline 8-Methoxy-6-nitroquinoline Sigma_Complex->8_Methoxy_6_nitroquinoline Deprotonation caption Reaction Mechanism Flowchart

Caption: Flowchart of the electrophilic nitration mechanism.

Experimental Protocol

This protocol is designed for a standard laboratory microwave reactor. All operations should be performed in a well-ventilated fume hood, and appropriate personal protective equipment (PPE) must be worn.

Materials and Reagents:

Reagent/MaterialGradeSupplier
8-MethoxyquinolineReagentSigma-Aldrich
Calcium Nitrate TetrahydrateACS ReagentFisher Scientific
Glacial Acetic AcidACS ReagentVWR
Ethyl AcetateHPLC GradeMerck
Saturated Sodium Bicarbonate SolutionLaboratory Prepared-
Anhydrous Magnesium SulfateReagentAlfa Aesar
Microwave Reactor Vials (10 mL)-CEM, Biotage, etc.
Magnetic Stir Bars--

Instrumentation:

  • Microwave Reactor (e.g., CEM Discover, Biotage Initiator)

  • Magnetic Stirrer Hotplate

  • Rotary Evaporator

  • Melting Point Apparatus

  • Thin Layer Chromatography (TLC) Plates (Silica gel 60 F₂₅₄)

Step-by-Step Procedure:

  • Reaction Setup:

    • To a 10 mL microwave reactor vial equipped with a magnetic stir bar, add 8-methoxyquinoline (1.0 mmol, 159.2 mg).

    • Add glacial acetic acid (3 mL) and stir until the starting material is fully dissolved.

    • Add calcium nitrate tetrahydrate (1.2 mmol, 283.3 mg).[6][8]

    • Seal the vial with a cap.

  • Microwave Irradiation:

    • Place the sealed vial into the cavity of the microwave reactor.

    • Set the reaction parameters as follows:

      • Temperature: 120 °C

      • Time: 10 minutes

      • Power: 100 W (or dynamic power control to maintain temperature)

      • Stirring: High

    • Initiate the microwave irradiation program.

  • Work-up and Isolation:

    • After the reaction is complete, allow the vial to cool to room temperature (or use the instrument's cooling system).

    • Carefully open the vial in a fume hood.

    • Pour the reaction mixture into a separatory funnel containing 20 mL of water.

    • Extract the aqueous layer with ethyl acetate (3 x 20 mL).

    • Combine the organic layers and wash with saturated sodium bicarbonate solution (2 x 15 mL) to neutralize any remaining acetic acid.

    • Wash the organic layer with brine (15 mL).

    • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator.

  • Purification:

    • The crude product can be purified by recrystallization from a suitable solvent system such as ethanol/water or by column chromatography on silica gel using a gradient of ethyl acetate in hexanes.

    • A typical purification involves dissolving the crude product in a minimal amount of hot chloroform, adding decolorizing carbon, filtering while hot, and then allowing the solution to cool to crystallize the product.[2]

  • Characterization:

    • Determine the melting point of the purified product.

    • Confirm the identity and purity of the product using analytical techniques such as TLC, ¹H NMR, ¹³C NMR, and mass spectrometry.

Data Presentation

Table 1: Reaction Parameters and Expected Outcome

ParameterValueRationale
Reactants
8-Methoxyquinoline1.0 mmolSubstrate
Calcium Nitrate1.2 mmolNitrating agent, safer alternative to nitric/sulfuric acid mixture.[8]
Acetic Acid3 mLSolvent and catalyst.
Microwave Conditions
Temperature120 °CProvides sufficient energy for the reaction while minimizing side products.
Time10 minSignificantly reduced from conventional heating methods.[4]
Power100 WTypical power setting for this scale and solvent.
Expected Outcome
Product8-Methoxy-6-nitroquinoline-
AppearanceYellow solid-
Expected Yield> 80%Microwave irradiation often leads to higher yields.[9]
Melting Point~154-156 °CLiterature value for comparison.

Safety and Troubleshooting

Safety Precautions:

  • Pressure: Microwave reactions in sealed vessels can generate significant pressure.[10][11] Always use vials and caps rated for the reaction conditions and do not exceed the recommended solvent volume.

  • Thermal Hazards: The reaction mixture will be hot after irradiation. Allow for adequate cooling before handling.

  • Reagent Handling: Acetic acid is corrosive. Handle all chemicals in a fume hood and wear appropriate PPE, including safety glasses, lab coat, and gloves.

  • Exothermic Reactions: Nitration reactions can be exothermic.[12] Start with small-scale reactions to assess the reactivity before scaling up. The use of a microwave reactor with temperature and pressure monitoring is crucial.

  • Reagent Stability: Be aware of the stability of your reagents at high temperatures. The Material Safety Data Sheet (MSDS) for each chemical provides this information.[13]

Troubleshooting Guide:

IssuePossible CauseSuggested Solution
Low or No Product Formation Insufficient temperature or time.Increase the reaction temperature in 10°C increments or the reaction time in 5-minute intervals.
Inactive nitrating agent.Use a fresh bottle of calcium nitrate.
Formation of Multiple Products Reaction temperature is too high, leading to side reactions.Decrease the reaction temperature.
Impure starting material.Purify the 8-methoxyquinoline before use.
Low Yield after Work-up Incomplete extraction.Perform additional extractions with ethyl acetate.
Product is water-soluble.Saturate the aqueous layer with NaCl before extraction to reduce the solubility of the product.

Experimental Workflow Visualization

G cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Isolation cluster_purification Purification & Analysis A 1. Add 8-Methoxyquinoline, Acetic Acid, and Ca(NO₃)₂ to Microwave Vial B 2. Seal Vial A->B C 3. Microwave Irradiation (120°C, 10 min) B->C D 4. Cool and Quench Reaction Mixture C->D E 5. Extract with Ethyl Acetate D->E F 6. Wash with NaHCO₃ and Brine E->F G 7. Dry and Concentrate F->G H 8. Recrystallization or Column Chromatography G->H I 9. Characterize Product (MP, NMR, MS) H->I caption Experimental Workflow Diagram

Caption: Step-by-step experimental workflow.

Conclusion

This application note details a robust and efficient microwave-assisted method for the synthesis of 8-methoxy-6-nitroquinoline. By leveraging the benefits of microwave irradiation, this protocol offers significant advantages over traditional synthetic routes, including drastically reduced reaction times, high yields, and improved safety through the use of less hazardous reagents. This method is well-suited for researchers in academic and industrial settings, facilitating the rapid production of this valuable intermediate for applications in drug discovery and development.

References

  • Synthesis of 8-Methoxyquinoline and 5-Nitro-8-methoxyquinoline and their Biological Activities. (2014). ResearchGate. [Link]

  • Microwave-Assisted Synthesis of Bioactive Six-Membered Heterocycles and Their Fused Analogues. (n.d.). PMC. [Link]

  • Microwave-Assisted Synthesis of Bioactive Six-Membered Heterocycles and Their Fused Analogues. (n.d.). MDPI. [Link]

  • Microwave-Assisted Organic Synthesis: A Green Chemistry Strategy. (n.d.). International Journal of Research in Pharmacy and Allied Science. [Link]

  • MICROWAVE ASSISTED ORGANIC SYNTHESIS: A GREEN CHEMISTRY APPROACH. (2023). IJNRD. [Link]

  • Microwave-Assisted Synthesis of Para-Nitrophenol Using Calcium Nitrate. (n.d.). ResearchGate. [Link]

  • Microwaves in Organic Synthetic Chemistry- A Greener Approach to Environmental Protection: An Overview. (n.d.). ijrpas.com. [Link]

  • Technology of preparation of 8-hydroxy-5-nitroquinoline. (2005). ResearchGate. [Link]

  • Microwave-Aided Nitration of Phenol with Inorganic Nitrates: Inquiry-Based Learning Experiments. (2024). ResearchGate. [Link]

  • Safety Considerations for Microwave Synthesis. (n.d.). CEM Corporation. [Link]

  • 6-methoxy-8-nitroquinoline. (n.d.). Organic Syntheses Procedure. [Link]

  • Microwave-Assisted Organic Synthesis: An Eco-Friendly Method of Green Chemistry. (2023). MDPI. [Link]

  • Microwave Assisted Catalytic Regio-selective Nitration of Resorcinol and Substituted Phenols. (n.d.). Chemistry Research Journal. [Link]

  • Microwave-Assisted Synthesis, Structure, and Preliminary Biological Evaluation of Novel 6-Methoxy-5,6-dihydro-5-azapurines. (n.d.). PubMed Central. [Link]

  • Repurposing Analysis of Nitroxoline (8-Hydroxy-5-nitroquinoline) as an Antichagasic Compound. (2025). PubMed. [Link]

  • Why does the nitration of quinoline occur at the 5 (and 8) position? (2022). Stack Exchange. [Link]

  • Microwave-assisted Synthesis of Quinolines. (2021). Bentham Science Publisher. [Link]

  • Continuous-flow-enabled intensification in nitration processes: a review of technological developments and practical applications over the past decade. (2024). PMC. [Link]

  • Embracing Innovation: The Future Applications of Best 8 Hydroxy 5 Nitroquinoline in Global Industries. (n.d.). LinkedIn. [Link]

  • Green microwave nitration as an undergraduate organic chemistry lab procedure. (n.d.). Gordon College. [Link]

  • Technology of Preparing 8-Hydroxy-5-nitroquinoline. (2005). ResearchGate. [Link]

  • Nitration and Sulfonation Reactions In Electrophilic Aromatic Substitution. (2018). Master Organic Chemistry. [Link]

Sources

Application

Preparation of quinoline-based antimalarial pharmacophores

Application Note: Strategic Synthesis and Biophysical Validation of Quinoline-Based Antimalarial Pharmacophores Executive Summary & Strategic Rationale The emergence of multidrug-resistant Plasmodium falciparum strains h...

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Strategic Synthesis and Biophysical Validation of Quinoline-Based Antimalarial Pharmacophores

Executive Summary & Strategic Rationale

The emergence of multidrug-resistant Plasmodium falciparum strains has necessitated the revitalization of the quinoline pharmacophore. While the parasite has developed efflux mechanisms against chloroquine (CQ), the core 4-aminoquinoline scaffold remains a privileged structure capable of inhibiting hemozoin formation—the parasite's primary heme detoxification pathway.

This guide provides a high-fidelity workflow for the synthesis of the 4,7-dichloroquinoline (4,7-DCQ) core, its functionalization via nucleophilic aromatic substitution (


), and the subsequent biophysical validation using the 

-hematin inhibition assay. Unlike standard organic synthesis manuals, this note emphasizes the causality between reaction conditions and biological efficacy, ensuring that the synthesized pharmacophores meet the purity and structural requirements for high-throughput screening.

Synthetic Pathway Visualization

The following diagram outlines the logical flow from raw materials to validated pharmacophore, highlighting critical decision points and mechanism-of-action (MoA) validation.

QuinolineWorkflow Start Start: m-Chloroaniline Step1 Condensation (Gould-Jacobs) Formation of Enamine Start->Step1 Step2 Thermal Cyclization (250°C in Dowtherm A) Step1->Step2 - EtOH Inter1 Intermediate: 4-Hydroxy-7-chloroquinoline Step2->Inter1 Ring Closure Step3 Chlorination (POCl3) Nucleophilic Activation Inter1->Step3 Scaffold Core Scaffold: 4,7-Dichloroquinoline Step3->Scaffold Step4 Functionalization (SnAr) Side Chain Attachment Scaffold->Step4 + Diamine Assay Validation: Beta-Hematin Inhibition Assay Step4->Assay Biophysical Screen

Figure 1: Strategic workflow for the generation of quinoline antimalarials, moving from precursor condensation to biological validation.

Protocol A: Synthesis of the Core Scaffold (4,7-Dichloroquinoline)

The Gould-Jacobs reaction is the industry-standard route for scalability, but it requires precise thermal control to prevent polymerization of intermediates.

Mechanism: This route utilizes an aniline condensation followed by a high-temperature intramolecular cyclization.[1][2] The subsequent chlorination converts the tautomeric 4-quinolone into the electrophilic 4-chloroquinoline.

Reagents & Equipment:
  • m-Chloroaniline (1.0 eq)

  • Diethyl ethoxymethylenemalonate (EMME) (1.1 eq)

  • Dowtherm A (Diphenyl ether/biphenyl eutectic mixture)

  • Phosphorus oxychloride (

    
    )[3]
    
  • Equipment: Dean-Stark trap, high-temperature heating mantle, mechanical stirrer.

Step-by-Step Methodology:
  • Enamine Formation (Condensation):

    • Mix m-chloroaniline and EMME in a round-bottom flask.

    • Heat to 100–110°C for 2 hours.

    • Critical Checkpoint: Use a Dean-Stark trap or open vessel with a stream of

      
       to remove the ethanol byproduct. Driving off ethanol pushes the equilibrium forward (Le Chatelier’s principle).
      
    • Result: Solidification of the mixture indicates formation of diethyl (3-chloroanilino)methylenemalonate.

  • Thermal Cyclization (The Danger Zone):

    • Preheat Dowtherm A (10 volumes relative to mass) to 250°C in a separate vessel.

    • Expert Insight: Do not add the solid enamine to cold solvent and heat up; this leads to tar. Add the enamine portion-wise to the boiling Dowtherm A.

    • Maintain reflux for 30–60 minutes.

    • Cool to room temperature.[3] The product (ester intermediate) will precipitate. Filter and wash with hexane to remove Dowtherm A.

  • Hydrolysis & Decarboxylation:

    • Saponify the ester using 10% NaOH (reflux 2h), isolate the acid, and then perform thermal decarboxylation (heating the dry solid or in high-boiling solvent) to yield 7-chloro-4-hydroxyquinoline .

  • Aromatization/Chlorination:

    • Suspend the dried 4-hydroxy intermediate in neat

      
       (excess, typically 3–5 eq).
      
    • Reflux at 105°C for 1–2 hours.

    • Safety: Quench the reaction by pouring the mixture slowly onto crushed ice with vigorous stirring. Neutralize with

      
      .
      
    • Purification: Recrystallize from methanol.

    • Target: White/off-white needles (MP: ~83–85°C).

Protocol B: Pharmacophore Functionalization ( )

The 4-position chlorine is highly susceptible to nucleophilic attack due to the electron-withdrawing nature of the quinoline nitrogen (protonated under reaction conditions) and the para-relationship.

Reaction Type: Nucleophilic Aromatic Substitution (ngcontent-ng-c2307461527="" _nghost-ng-c2764567632="" class="inline ng-star-inserted">


).[4][5]
Step-by-Step Methodology:
  • Stoichiometry: Combine 4,7-dichloroquinoline (1.0 eq) with the desired diamine side chain (e.g., 1,4-diaminopentane for CQ analogs) (3.0–5.0 eq).

    • Note: Excess amine acts as both the nucleophile and the proton scavenger (base).

  • Thermal Conditions:

    • Method A (Neat - Classical): Heat the mixture to 80°C (gradually rising to 130°C) for 4–6 hours under Argon.

    • Method B (Microwave - Modern): Irradiate at 150°C for 10–20 minutes in ethanol.

  • Work-up (The "Acid-Base" Shuffle):

    • Dissolve the crude melt in 1M HCl (protonates the product, making it water-soluble).

    • Wash with Ethyl Acetate (removes unreacted non-basic starting material).

    • Basify the aqueous layer with 2M NaOH to pH > 10.

    • Extract the free base product into Dichloromethane (DCM).

    • Dry over

      
       and evaporate.
      

Protocol C: Biophysical Validation ( -Hematin Inhibition)

Before expensive biological screening (live parasite assays), compounds must be validated for their ability to inhibit hemozoin formation. The Egan


-Hematin Inhibition Assay  is the biophysical gold standard.

Mechanism: In the parasite digestive vacuole (pH ~4.8), toxic free heme is polymerized into insoluble hemozoin (


-hematin). Quinolines bind to heme, preventing this polymerization. This assay mimics that environment chemically.[4]
Reagents:
  • Hemin Stock: 1.7 mM hemin in 0.1 M NaOH.

  • Buffer: 1 M Acetate buffer (pH 4.8).

  • Detection Reagent: 5% Pyridine in HEPES buffer (pH 7.5).

Experimental Workflow:
  • Incubation:

    • In a 96-well plate, add 100

      
      L of Hemin stock.
      
    • Add 100

      
      L of test compound (various concentrations in DMSO).
      
    • Initiate polymerization by adding 100

      
      L of Acetate Buffer (pH 4.8).
      
    • Incubate at 37°C for 12–16 hours .

  • Quantification (The Pyridine Wash):

    • Add 50

      
      L of the Pyridine solution.
      
    • Causality: Pyridine coordinates with free monomeric heme (forming a low-spin complex) but cannot dissolve polymerized

      
      -hematin.[6]
      
    • If the drug works (Inhibition): High Free Heme

      
       Dark Orange/Red Color.
      
    • If the drug fails (Polymerization): Low Free Heme

      
       Clear/Pale solution (polymer precipitates).
      
  • Data Analysis:

    • Read Absorbance at 405 nm .[7]

    • Calculate

      
       by plotting Absorbance vs. Log[Concentration].[7]
      
    • Validation: High absorbance = High Potency.

Data Presentation & Troubleshooting

Comparative Synthesis Metrics
MethodYield (Step 1)Yield (Step 2)ScalabilityAtom Economy
Gould-Jacobs High (>85%)High (>80%)Excellent (kg scale)High
Conrad-Limpach ModerateLowPoorLow
Troubleshooting Guide
ObservationRoot CauseCorrective Action
Dark Tar in Cyclization Reaction temp too low or addition too fast.Ensure Dowtherm is rolling boil (250°C) before addition.
Low Yield in

Incomplete conversion.Increase amine equivalents; ensure inert atmosphere to prevent amine oxidation.
Inconsistent Assay Data pH Drift.Acetate buffer must be precise (pH 4.8). Small shifts alter polymerization rates drastically.

Mechanism of Action Diagram

MoA Hb Hemoglobin Heme Free Heme (Fe2+ -> Fe3+) TOXIC Hb->Heme Proteolysis (Food Vacuole) Hemozoin Hemozoin (Beta-Hematin) SAFE Heme->Hemozoin Polymerization (Detoxification) Complex Drug-Heme Complex Heme->Complex Drug Binding Drug Quinoline Drug Drug->Complex Complex->Hemozoin INHIBITION

Figure 2: Mechanism of Action. Quinolines intercept toxic free heme, preventing its sequestration into inert hemozoin, leading to parasite death via oxidative stress.

References

  • Surrey, A. R., & Hammer, H. F. (1946). The Preparation of 4,7-Dichloroquinoline. Journal of the American Chemical Society. Link

  • Egan, T. J., et al. (2005). A colorimetric high-throughput beta-hematin inhibition screening assay for use in the search for antimalarial compounds.[6][8] Analytical Biochemistry. Link

  • Gould, R. G., & Jacobs, W. A. (1939). The Synthesis of Certain Substituted Quinolines and 5,6-Benzoquinolines. Journal of the American Chemical Society. Link

  • Solomon, V. R., & Lee, H. (2011). Chloroquine and its analogs: a new promise of an old drug for effective and safe cancer therapies. European Journal of Pharmacology. Link

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Purification of 8-Methoxy-6-nitroquinoline

Ticket ID: #PUR-8M6N-ISO Status: Open Assigned Specialist: Dr. A.

Author: BenchChem Technical Support Team. Date: February 2026

Ticket ID: #PUR-8M6N-ISO Status: Open Assigned Specialist: Dr. A. Vance, Senior Application Scientist Subject: Separation of 8-Methoxy-6-nitroquinoline from 5-nitro isomer impurities

Executive Summary

You are likely encountering difficulty isolating 8-Methoxy-6-nitroquinoline (6-NO2) from a crude mixture containing 8-Methoxy-5-nitroquinoline (5-NO2). This is a classic regiochemical challenge.

If you synthesized this via direct nitration of 8-methoxyquinoline, your mixture is predominantly the 5-nitro isomer (kinetic and thermodynamic product) with the 6-nitro as a minor component. If you used the Skraup synthesis (from 2-methoxy-4-nitroaniline), the 5-nitro is a contaminant resulting from starting material impurities or aberrant ring closure.

Because the melting point differential between these isomers is significant (~45°C), Fractional Recrystallization is the primary resolution method, with Chromatography reserved for polishing.

Module 1: Diagnostic & Triage

Before proceeding, confirm your mixture profile to select the correct protocol.

SymptomProbable CauseRecommended Action
Melting Point Depression (Range 120–145°C)Eutectic mixture of 5-NO2 and 6-NO2.Proceed to Protocol A (Recrystallization) .
HPLC: "Shoulder" on Main Peak Isomers co-eluting. 5-NO2 is slightly more polar/retained on C18 due to dipole exposure.Proceed to Protocol B (Chromatography) .
Yellow/Orange Oily Residue Presence of 5,7-dinitro species or polymerized tars (common in Skraup).Perform Acid-Base Wash before Protocol A.
Module 2: Purification Protocols
Protocol A: Fractional Recrystallization (The "Gold Standard")

Principle: 8-Methoxy-6-nitroquinoline has a significantly higher melting point (~159–161°C) and lower solubility in alcohols compared to the 5-nitro isomer (MP ~115°C), which suffers from steric hindrance in the crystal lattice due to the peri-interaction (H-4/NO2-5).

Reagents:

  • Ethanol (95%) or Methanol (HPLC Grade)

  • Activated Charcoal (optional for tar removal)

Workflow:

Recrystallization Start Crude Solid Mixture (5-NO2 & 6-NO2) Dissolve Reflux in Min. Vol. Ethanol (95%) Start->Dissolve Filter Hot Filtration (Remove insolubles/charcoal) Dissolve->Filter Cool Slow Cooling (Ramp to 25°C over 2h) Filter->Cool Chill Ice Bath (0-4°C) Hold for 1 hour Cool->Chill Collect Vacuum Filtration Chill->Collect Solid Solid Cake: Enriched 6-NO2 Collect->Solid Save Liquor Mother Liquor: Mostly 5-NO2 Collect->Liquor Discard or Reprocess

Figure 1: Fractional recrystallization workflow leveraging solubility differentials.

Step-by-Step:

  • Dissolution: Suspend the crude solid in Ethanol (approx. 10–15 mL per gram of solid). Heat to reflux until fully dissolved.

    • Tip: If an oil separates before crystals form, you have too much solvent or significant dinitro impurities. Add more ethanol.

  • Clarification: If the solution is dark/tarry, add activated charcoal (5% w/w), reflux for 5 mins, and filter hot through Celite.

  • Crystallization: Allow the filtrate to cool to room temperature slowly (turn off the heat source and let the flask sit in the oil bath).

    • Critical: Rapid cooling traps the 5-nitro isomer. Slow cooling allows the 6-nitro to pack selectively.

  • Isolation: Cool further in an ice bath (0°C). Filter the pale yellow needles.

  • Wash: Wash the cake with cold ethanol. The 5-nitro isomer is highly soluble in the cold mother liquor and will wash away.

Protocol B: Flash Column Chromatography

Use Case: If Protocol A yields <95% purity or if you are working with small scales (<500 mg).

Stationary Phase: Silica Gel (230–400 mesh). Mobile Phase: Hexane : Ethyl Acetate (Gradient).

Gradient StepComposition (Hex:EtOAc)Target Elution
Equilibration 90:10-
Elution 1 80:208-Methoxy-5-nitroquinoline (Elutes First)
Elution 2 60:408-Methoxy-6-nitroquinoline (Elutes Second)
Wash 0:100Polar tars/Dinitro species

Technical Insight: The nitro group at position 5 is "shielded" by the peri-hydrogen and the methoxy group, making it slightly less polar (higher Rf) than the 6-nitro isomer, which has a more exposed dipole moment.

Module 3: Verification (QC)

Do not assume purity based on appearance. Verify using these metrics.

1. Melting Point Analysis
  • 8-Methoxy-6-nitroquinoline: 159–161°C (Sharp)

  • 8-Methoxy-5-nitroquinoline: 114–116°C

  • Pass Criteria: MP > 156°C with a range < 2°C.

2. 1H-NMR Diagnosis (CDCl3, 400 MHz)

The coupling patterns of the protons on the quinoline ring provide definitive proof.

  • 6-Nitro Isomer: Look for the protons at C5 and C7. They are meta to each other. You will see two doublets with small coupling constants (J ~ 2.5 Hz) or singlets if unresolved.

  • 5-Nitro Isomer: Look for protons at C6 and C7. They are ortho to each other. You will see two doublets with a large coupling constant (J ~ 9.0 Hz).

Decision Logic:

Verification Check Check H-Ar Coupling (Ring B) Ortho Ortho Coupling (J = 9 Hz) Check->Ortho Found Meta Meta Coupling (J = 2.5 Hz) Check->Meta Found Identify: 5-Nitro Isomer\n(Impurity) Identify: 5-Nitro Isomer (Impurity) Ortho->Identify: 5-Nitro Isomer\n(Impurity) Identify: 6-Nitro Isomer\n(Target) Identify: 6-Nitro Isomer (Target) Meta->Identify: 6-Nitro Isomer\n(Target)

Figure 2: NMR decision tree for isomer identification.

Frequently Asked Questions (FAQs)

Q: Why did my direct nitration yield mostly the 5-nitro isomer? A: In 8-methoxyquinoline, the methoxy group is an Electron Donating Group (EDG) that directs electrophilic substitution to the ortho and para positions. Position 5 (para) is electronically favored and sterically accessible. Position 7 (ortho) is sterically hindered. Position 6 (meta) is electronically deactivated relative to position 5. To make the 6-nitro efficiently, you must use the Skraup synthesis starting from 2-methoxy-4-nitroaniline [1].

Q: Can I use acid-base extraction to separate them? A: No. Both isomers are weak bases with similar pKa values (due to the electron-withdrawing nitro group on the pyridine-adjacent ring). They will protonate and extract into the aqueous phase at nearly identical pH levels. Rely on solubility (Protocol A) instead.

Q: The solid is turning brown upon drying. What is happening? A: Nitroquinolines are light-sensitive. Ensure you are drying the product in the dark or under aluminum foil. If it turns sticky, you likely have residual solvent or dinitro-impurities lowering the melting point. Recrystallize again from Ethanol/Activated Carbon.

References
  • Elderfield, R. C., et al. (1946). Synthesis of Primaquine and Certain of Its Analogs. Journal of the American Chemical Society. (Foundational work on 8-methoxyquinoline nitration regioselectivity).

  • O'Neil, M.J. (Ed.) (2013). The Merck Index: An Encyclopedia of Chemicals, Drugs, and Biologicals. RSC Publishing. (Physical constants for nitroquinoline isomers).
  • Carroll, F. I., et al. (1980). Synthesis of 8-Methoxy-6-nitroquinoline. Organic Preparations and Procedures International.
  • Vertex AI Search. (2024). Melting point data for 8-methoxy-5-nitroquinoline (115°C) vs 6-nitro isomer (~160°C).
Optimization

Technical Support Center: Optimizing Reaction Temperature for 6-Nitroquinoline Synthesis

Welcome to the technical support center for the synthesis of 6-nitroquinoline. This guide is designed for researchers, chemists, and drug development professionals to provide in-depth, field-proven insights into optimizi...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the synthesis of 6-nitroquinoline. This guide is designed for researchers, chemists, and drug development professionals to provide in-depth, field-proven insights into optimizing one of the most critical parameters in this synthesis: reaction temperature. Here, you will find troubleshooting advice and frequently asked questions to help you navigate the complexities of this reaction and achieve high-yield, high-purity outcomes.

Introduction: The Critical Role of Temperature in Quinoline Nitration

The synthesis of 6-nitroquinoline is a nuanced process, typically achieved through the electrophilic nitration of quinoline using a mixed acid system (concentrated nitric and sulfuric acids). Temperature is not merely a condition but a controlling factor that dictates the reaction's rate, regioselectivity, and the prevalence of side reactions. Under acidic conditions, quinoline is protonated to the quinolinium ion, which deactivates the heterocyclic ring towards electrophilic attack. Consequently, nitration occurs on the benzene ring. However, this deactivation means that vigorous conditions are often required. This is where precise temperature control becomes paramount. An improperly controlled temperature can lead to a mixture of undesired isomers, degradation of the starting material, or even dangerous runaway reactions.

Frequently Asked Questions (FAQs)

Q1: What is the generally recommended temperature range for the synthesis of 6-nitroquinoline?

While the optimal temperature can vary based on the specific nitrating agent and substrate concentration, a common starting point for the nitration of quinoline to favor the 6-nitro isomer is to maintain a temperature range of 0 to 10°C , especially during the addition of the nitrating mixture. After the initial addition, the reaction may be allowed to proceed at a slightly elevated temperature, but careful monitoring is essential. Some syntheses of nitroquinolines require temperatures of at least 70°C to proceed over several hours.[1]

Q2: Why is maintaining a low temperature so critical during the initial phase of the reaction?

Maintaining a low temperature (e.g., 0-5°C) during the addition of the nitrating agent is crucial for several reasons:

  • Controlling Exothermicity: Nitration reactions are highly exothermic. Slow, controlled addition at a low temperature prevents a rapid, uncontrolled rise in temperature, which can lead to the formation of unwanted byproducts and poses a significant safety risk.

  • Maximizing Regioselectivity: While the nitration of the quinolinium ion primarily yields 5-nitro and 8-nitroquinoline isomers, the precise ratio is temperature-dependent.[2] Lower temperatures can help favor the formation of a specific isomer by controlling the reaction kinetics.

  • Preventing Degradation: At higher temperatures, the strong oxidizing nature of the nitrating mixture can cause degradation of the quinoline ring system, leading to the formation of tarry, intractable materials and significantly reducing the yield of the desired product.

Q3: What are the primary consequences of running the reaction at too high a temperature?

Exceeding the optimal temperature range can lead to several undesirable outcomes:

  • Poor Regioselectivity: The formation of a nearly equal mixture of 5-nitro and 8-nitroquinoline is common, and higher temperatures can exacerbate this, making the purification of the desired 6-nitro isomer more challenging.[3][4]

  • Increased Byproduct Formation: Over-nitration (dinitration) and oxidation of the quinoline ring are more likely at elevated temperatures, resulting in a complex mixture of products.

  • Reduced Yield: Degradation of the starting material and product at high temperatures will inevitably lead to a lower overall yield.

  • Safety Hazards: Uncontrolled exothermic reactions can lead to a runaway reaction, with a rapid increase in pressure and the potential for vessel failure.

Troubleshooting Guide

Problem 1: My reaction yielded a mixture of isomers, primarily 5- and 8-nitroquinoline, with very little of the desired 6-nitro isomer.
  • Likely Cause: This is the expected outcome for the direct nitration of quinoline under standard mixed-acid conditions. The quinolinium ion directs nitration to the 5 and 8 positions. Achieving nitration at the 6-position often requires a different strategy, such as starting with a substituted quinoline that directs nitration to the desired position. For instance, if the 5 and 8 positions are blocked, nitration can be forced to occur at the 6-position, though this requires harsh conditions (oleum at 60°C).[2]

  • Solutions:

    • Re-evaluate the Synthetic Route: For selective synthesis of 6-nitroquinoline, consider alternative methods such as those starting from 6-bromoquinoline or using a Skraup synthesis with an appropriately substituted aniline.[5][6]

    • Precise Temperature Control: If attempting a direct nitration where minor amounts of the 6-isomer are expected, ensure the temperature is strictly maintained. Even small fluctuations can alter the isomer ratio.

    • Advanced Purification: If a mixture is obtained, separation of the isomers can be attempted by fractional crystallization of their hydrohalide salts or by column chromatography.[7][8]

Problem 2: The reaction produced a dark, tarry substance with a very low yield of crystalline product.
  • Likely Cause: This is a classic sign of an uncontrolled exothermic reaction and subsequent degradation of the organic material by the hot, oxidizing nitrating mixture. The temperature likely rose significantly above the optimal range.

  • Solutions:

    • Improve Cooling and Monitoring: Ensure your reaction vessel is adequately submerged in an ice/salt bath or is connected to a cryocooler. The temperature should be monitored with a calibrated thermometer placed directly in the reaction mixture.

    • Slow the Rate of Addition: Add the nitrating agent dropwise with vigorous stirring. The rate of addition should be slow enough that the internal temperature does not rise more than a few degrees.

    • Dilution: Running the reaction in a larger volume of sulfuric acid can help to dissipate the heat generated more effectively.

Problem 3: The reaction is very slow or does not seem to be proceeding to completion.
  • Likely Cause: The reaction temperature may be too low, or the nitrating agent may not be sufficiently active. While low temperatures are crucial initially, a certain activation energy must be overcome for the reaction to proceed at a reasonable rate.

  • Solutions:

    • Controlled Warming: After the initial exothermic addition of the nitrating agent is complete, allow the reaction mixture to slowly warm to a slightly higher temperature (e.g., room temperature or slightly above) while monitoring the progress by Thin Layer Chromatography (TLC).[7][9]

    • Increase Reaction Time: Some nitration reactions, especially on deactivated rings, can require extended reaction times, sometimes up to 16 hours or more.[1]

    • Verify Reagent Quality: Ensure that the nitric and sulfuric acids are of high concentration and have not been diluted by absorbing atmospheric moisture.

Data Summary: Temperature Effects on Nitration

Temperature RangeExpected OutcomePotential Issues
< 0°C Very slow or no reaction.Incomplete conversion of starting material.
0 - 10°C Controlled reaction, favored for initial addition.[7][10]May require extended reaction time after addition.
10 - 40°C Increased reaction rate.Increased risk of side reactions and reduced regioselectivity.
> 40°C Rapid, potentially uncontrolled reaction.Significant byproduct formation, degradation (tarring), poor yield, and safety hazards.[6]

Visualizing the Optimization Workflow

The following diagram outlines a systematic approach to optimizing the reaction temperature for the synthesis of 6-nitroquinoline.

G cluster_prep Preparation cluster_execution Execution & Monitoring cluster_analysis Analysis & Optimization cluster_outcomes Outcomes start Start: Define Synthesis Scale reagents Prepare Nitrating Mixture (HNO3 in H2SO4) start->reagents setup Set up Reaction Vessel with Efficient Cooling reagents->setup cool Cool Quinoline/H2SO4 Solution to 0°C setup->cool add Add Nitrating Mixture Dropwise (Maintain T < 10°C) cool->add stir Stir at Controlled Temp (e.g., 0°C or RT) add->stir monitor Monitor by TLC monitor->stir stir->monitor workup Quench on Ice & Workup stir->workup analyze Analyze Yield & Purity (NMR, MS, MP) workup->analyze decision Evaluate Outcome analyze->decision optimal Optimal: High Yield, High Purity decision->optimal Success low_yield Low Yield / Incomplete decision->low_yield Problem byproducts Byproducts / Tarring decision->byproducts Problem low_yield->stir Adjust: Increase Temp/Time byproducts->add Adjust: Decrease Temp/ Slow Addition

Caption: Workflow for Temperature Optimization in 6-Nitroquinoline Synthesis.

Experimental Protocol: Temperature-Controlled Synthesis of Nitroquinoline Isomers

This protocol is for educational purposes to demonstrate temperature control. The primary products will be 5- and 8-nitroquinoline.

Safety Warning: This reaction involves highly corrosive and oxidizing acids. It is exothermic and must be performed with extreme caution in a well-ventilated fume hood. Appropriate personal protective equipment (safety goggles, face shield, acid-resistant gloves, and lab coat) must be worn at all times.

Materials:

  • Quinoline (12.9 g, 0.10 mol)

  • Concentrated Sulfuric Acid (H₂SO₄, 98%, 50 mL)

  • Concentrated Nitric Acid (HNO₃, 70%, 9.4 mL, 0.15 mol)

  • Ice

  • Saturated Sodium Bicarbonate (NaHCO₃) solution

  • Dichloromethane (CH₂Cl₂)

  • Anhydrous Sodium Sulfate (Na₂SO₄)

Procedure:

  • Setup: Place a 250 mL three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a low-temperature thermometer in a large ice/salt bath.

  • Initial Cooling: Add the concentrated sulfuric acid (50 mL) to the flask and cool it to below 5°C with stirring.

  • Substrate Addition: Slowly add quinoline (12.9 g) dropwise to the cold sulfuric acid. The temperature should be maintained below 10°C during this addition.

  • Nitrating Mixture Addition: Slowly and carefully add the concentrated nitric acid (9.4 mL) to the dropping funnel. Add the nitric acid dropwise to the stirred quinoline-sulfuric acid mixture over a period of 30-45 minutes. Crucially, ensure the internal reaction temperature does not exceed 10°C.

  • Reaction: Once the addition is complete, continue stirring the mixture in the ice bath for an additional 1-2 hours. Monitor the reaction's progress using TLC (e.g., with a 1:1 mixture of ethyl acetate and hexanes as the eluent).[7]

  • Work-up: Carefully and slowly pour the reaction mixture onto a large beaker filled with crushed ice (~500 g) with vigorous stirring. This will precipitate the crude nitroquinoline isomers.

  • Neutralization: Slowly neutralize the acidic solution by adding saturated sodium bicarbonate solution until the pH is approximately 7-8. Be cautious as this will generate a significant amount of CO₂ gas.

  • Extraction: Transfer the mixture to a separatory funnel and extract the product with dichloromethane (3 x 50 mL).

  • Drying and Evaporation: Combine the organic layers and dry them over anhydrous sodium sulfate. Filter the drying agent and remove the solvent by rotary evaporation to yield the crude product mixture.

  • Purification: The resulting mixture of nitroquinoline isomers can be separated by column chromatography on silica gel.[7] The melting point of pure 6-nitroquinoline is 151-153 °C.

References

  • López-Alvarado, P., Avendaño, C., & Menéndez, J. C. (2006). Synthesis of 6-Nitro-1,2,3,4-tetrahydroquinoline: An Experimental and Theoretical Study of Regioselective Nitration. ResearchGate. Available at: [Link]

  • Yadav, D. K., & Deka, R. C. (2024). meta-Nitration of Pyridines and Quinolines through Oxazino Azines. ACS Publications. Available at: [Link]

  • Unknown. (n.d.). Preparation and Properties of Quinoline. Course Hero. Available at: [Link]

  • Girek, T., et al. (2020). Direct Amination of Nitroquinoline Derivatives via Nucleophilic Displacement of Aromatic Hydrogen. MDPI. Available at: [Link]

  • Unknown. (n.d.). Synthesis of nitroquinoline derivatives. ResearchGate. Available at: [Link]

  • Lutz, R. E., et al. (1946). 6-methoxy-8-nitroquinoline. Organic Syntheses. Available at: [Link]

  • Chemistry Stack Exchange. (2021). Why does the nitration of quinoline occur at the 5 (and 8) position?. Chemistry Stack Exchange. Available at: [Link]

  • Hrast, M., et al. (2019). Biochemical characteristics of the 6-nitro regioisomer of nitroxoline and its 1,2,3,4-tetrahydroquinoline analogues. Acta Pharmaceutica. Available at: [Link]

  • Gershon, H., Clarke, D. D., & Gershon, M. (1991). Preparation of 6-fluoro-8-quinolinol and related 6-fluoroquinolines. Fordham Research Commons. Available at: [Link]

  • IIP Series. (2024). Synthesis of Quinoline and its Derivatives Using Various Name Reactions: An Overview. IIP Series. Available at: [Link]

  • Ojha, K. (n.d.). Preparation and Properties of Quinoline. Scribd. Available at: [Link]

  • Google Patents. (1998). Separation of 5-nitroquinoline and 8-nitroquinoline. Google Patents.
  • Chem-is-try. (2020, October 31). Reactions of Quinoline. YouTube. Available at: [Link]

Sources

Troubleshooting

Technical Support Center: Purification of 8-Methoxy-6-nitroquinoline

This technical guide provides researchers, scientists, and drug development professionals with in-depth troubleshooting strategies and frequently asked questions (FAQs) for the effective removal of unreacted starting mat...

Author: BenchChem Technical Support Team. Date: February 2026

This technical guide provides researchers, scientists, and drug development professionals with in-depth troubleshooting strategies and frequently asked questions (FAQs) for the effective removal of unreacted starting materials from the synthesis of 8-Methoxy-6-nitroquinoline. The methodologies described herein are grounded in established chemical principles to ensure reliable and reproducible results.

Introduction

The synthesis of 8-Methoxy-6-nitroquinoline, a key intermediate in the development of various pharmaceutical compounds, is commonly achieved through the Skraup reaction.[1] This reaction, while effective, can present challenges in purification, particularly in the removal of unreacted starting materials such as substituted anilines (e.g., 4-methoxy-2-nitroaniline or 3-nitro-4-aminoanisole).[2][3] Incomplete reactions can lead to a crude product that is difficult to purify, necessitating repeated recrystallizations and decolorization steps.[3] This guide offers a systematic approach to overcoming these purification hurdles.

Frequently Asked Questions (FAQs)

Q1: What are the most common unreacted starting materials I should expect in my crude 8-Methoxy-6-nitroquinoline product?

A1: The most prevalent unreacted starting material is typically the substituted aniline used in the Skraup synthesis. Depending on the specific synthetic route, this is often 4-methoxy-2-nitroaniline or 3-nitro-4-aminoanisole.[2][3] Due to the vigorous conditions of the Skraup reaction, incomplete conversion of the aniline is a common issue.[3][4]

Q2: My crude product is a dark, tarry substance. Is this normal, and how does it affect purification?

A2: The formation of a dark, polymeric, "humus-like" material is a known characteristic of the Skraup reaction.[3] This tarry residue can trap both the desired product and unreacted starting materials, making purification by simple crystallization challenging. It is crucial to remove these polymeric impurities early in the work-up process.

Q3: I'm struggling to separate the unreacted aniline from my product by recrystallization alone. Why is this, and what can I do?

A3: The solubility profiles of 8-Methoxy-6-nitroquinoline and the unreacted aniline can be similar in many common solvents, making separation by recrystallization alone inefficient, especially with high levels of impurity.[3] A multi-step purification strategy involving extraction, column chromatography, and then final recrystallization is often necessary for achieving high purity.

Q4: Can I use an acid wash to remove the basic unreacted aniline?

A4: While an acidic wash might seem logical to remove a basic aniline, the quinoline product itself is also basic and will form a salt, potentially leading to loss of product into the aqueous layer. A more effective approach is to utilize the differential polarity of the compounds through techniques like column chromatography.

Troubleshooting Guide: Removing Unreacted Starting Materials

This section provides a systematic workflow for the purification of 8-Methoxy-6-nitroquinoline, addressing common issues encountered during the removal of unreacted starting materials.

Logical Workflow for Purification

PurificationWorkflow cluster_0 Initial Cleanup cluster_1 Primary Purification cluster_2 Final Purification A Crude Reaction Mixture B Aqueous Work-up & Extraction A->B Quench & Liquid-Liquid Extraction C Column Chromatography B->C Isolate Crude Solid D Recrystallization C->D Fraction Collection F Characterization (TLC, Melting Point) C->F In-process monitoring E Pure 8-Methoxy-6-nitroquinoline D->E Final Polish D->F Purity Check

Caption: A logical workflow for the purification of 8-Methoxy-6-nitroquinoline.

Step 1: Aqueous Work-up and Extraction

The initial step aims to separate the organic product from the acidic reaction medium and water-soluble byproducts.

Protocol:

  • Allow the reaction mixture to cool to approximately 45 °C.[2]

  • Slowly and carefully pour the cooled mixture into a beaker containing cold water, while stirring vigorously.[2]

  • Transfer the aqueous mixture to a separatory funnel and perform a liquid-liquid extraction with a suitable organic solvent, such as dichloromethane.[2]

  • Combine the organic layers and wash sequentially with water and then a saturated brine solution.[2]

  • Dry the organic phase over an anhydrous drying agent (e.g., anhydrous magnesium sulfate), filter, and concentrate the solvent using a rotary evaporator to obtain the crude product.[2]

Troubleshooting:

  • Issue: Formation of a persistent emulsion during extraction.

  • Solution: Add a small amount of brine to the separatory funnel to help break the emulsion. Allow the mixture to stand for a longer period. Gentle swirling instead of vigorous shaking can also prevent emulsion formation.

Step 2: Column Chromatography

Column chromatography is a highly effective method for separating 8-Methoxy-6-nitroquinoline from less polar unreacted starting materials and more polar impurities.

Protocol:

  • Prepare the Stationary Phase: Prepare a slurry of silica gel in the initial mobile phase (e.g., hexane or petroleum ether).[5] A common ratio of silica gel to crude product is between 30:1 and 100:1 by weight.[5]

  • Pack the Column: Pack a chromatography column with the silica gel slurry, ensuring an even and compact bed.[5]

  • Load the Sample: Dissolve the crude product in a minimal amount of the mobile phase or a slightly more polar solvent like dichloromethane and load it onto the top of the silica gel bed.[5]

  • Elution: Begin elution with a non-polar solvent system and gradually increase the polarity. A common eluent system is a gradient of hexane and ethyl acetate.[2] For 8-Methoxy-6-nitroquinoline, a starting eluent of hexane/ethyl acetate (4:1, v/v) has been shown to be effective.[2]

  • Fraction Collection: Collect fractions and monitor the separation using Thin Layer Chromatography (TLC). The desired product will typically have a different Rf value than the unreacted starting material.

  • Combine and Concentrate: Combine the pure fractions containing the product and remove the solvent under reduced pressure.

Data Presentation: Solvent Systems for Column Chromatography

CompoundStationary PhaseMobile Phase (v/v)Typical Rf
8-Methoxy-6-nitroquinolineSilica GelHexane/Ethyl Acetate (4:1)~0.3-0.4
Unreacted AnilineSilica GelHexane/Ethyl Acetate (4:1)Varies, typically higher

Troubleshooting:

  • Issue: Poor separation of spots on TLC.

  • Solution: Adjust the polarity of the mobile phase. If the spots are too high (high Rf), decrease the polarity (increase the proportion of hexane). If the spots are too low (low Rf), increase the polarity (increase the proportion of ethyl acetate).

  • Issue: Product is not eluting from the column.

  • Solution: Gradually increase the polarity of the mobile phase.

Step 3: Recrystallization

Recrystallization is the final step to obtain a highly pure, crystalline product.

Protocol:

  • Dissolve the partially purified product from the column chromatography in a minimum amount of a suitable hot solvent. Methanol or chloroform are commonly used.[3]

  • If the solution is colored, add a small amount of activated charcoal to decolorize it and heat for a short period.

  • Hot filter the solution to remove the charcoal and any insoluble impurities.

  • Allow the filtrate to cool slowly to room temperature, and then in an ice bath to induce crystallization.

  • Collect the crystals by vacuum filtration, wash with a small amount of cold solvent, and dry under vacuum.

Data Presentation: Solubility of 6-Methoxy-8-nitroquinoline [3]

SolventSolubility at Room Temperature ( g/100g )Solubility at Boiling Point ( g/100g )
Methanol0.84.1
Chloroform3.914.2

Troubleshooting:

  • Issue: Oiling out instead of crystallization.

  • Solution: This occurs when the solute is insoluble in the hot solvent. Try a different solvent or a solvent mixture. Adding a seed crystal can also help induce crystallization.

  • Issue: No crystals form upon cooling.

  • Solution: The solution may be too dilute. Evaporate some of the solvent and try cooling again. Scratching the inside of the flask with a glass rod can also initiate crystallization.

Self-Validating System: Ensuring Purity

To ensure the successful removal of unreacted starting materials, it is essential to monitor the purity at each stage of the purification process.

  • Thin Layer Chromatography (TLC): Use TLC to monitor the progress of the column chromatography and to check the purity of the final product. The absence of the starting material spot in the lane of the purified product is a good indicator of successful removal.

  • Melting Point Analysis: A sharp melting point close to the literature value (158-160 °C for 6-Methoxy-8-nitroquinoline) indicates high purity. A broad melting range suggests the presence of impurities.

References

  • ResearchGate. (2014). Synthesis of 8-Methoxyquinoline and 5-Nitro-8-methoxyquinoline and their Biological Activities. Retrieved from [Link]

  • Preparation and Properties of Quinoline. (n.d.). Retrieved from [Link]

  • Google Patents. (1998). EP0858998A1 - Separation of 5-nitroquinoline and 8-nitroquinoline.
  • Organic Syntheses. (n.d.). 6-methoxy-8-nitroquinoline. Retrieved from [Link]

  • ACS Publications. (1946). Syntheses of Certain 8-Nitroquinolines. Retrieved from [Link]

  • Google Patents. (1979). US4167638A - Process for production of 8-NHR quinolines.
  • MDPI. (2023). Repurposing Analysis of Nitroxoline (8-Hydroxy-5-nitroquinoline) as an Antichagasic Compound. Retrieved from [Link]

  • Hyma Synthesis Pvt. Ltd. (n.d.). Welcome To Hyma Synthesis Pvt. Ltd. Retrieved from [Link]

  • Google Patents. (2024). CN117402112A - A method for purifying 8-hydroxyquinoline reaction solution.
  • ResearchGate. (2015). (PDF) 8-Nitroquinoline. Retrieved from [Link]

  • IIP Series. (n.d.). SYNTHESIS OF QUINOLINE AND ITS DERIVATIVES USING VARIOUS NAME REACTIONS: AN OVERVIEW. Retrieved from [Link]

  • Google Patents. (1997). US5632898A - Method for removing unreacted electrophiles from a reaction mixture.
  • SciSpace. (n.d.). Synthesis of derivatives of quinoline. Retrieved from [Link]

  • Google Patents. (2014). CN103664892B - The crystallization of quinoline.
  • PubChem. (n.d.). 8-Nitroquinoline. Retrieved from [Link]

  • SIELC Technologies. (n.d.). Separation of 8-Nitroquinoline on Newcrom R1 HPLC column. Retrieved from [Link]

Sources

Optimization

Technical Support Center: Nitroquinoline Purification &amp; Scale-Up

Tier 3 Engineering Support | Process Chemistry Division Subject: Troubleshooting Guide for Nitroquinoline Scale-Up (Isomer Separation & De-Tarring) Document ID: NQ-PUR-004 Status: Active Audience: Process Chemists, Scale...

Author: BenchChem Technical Support Team. Date: February 2026

Tier 3 Engineering Support | Process Chemistry Division

Subject: Troubleshooting Guide for Nitroquinoline Scale-Up (Isomer Separation & De-Tarring) Document ID: NQ-PUR-004 Status: Active Audience: Process Chemists, Scale-Up Engineers

Introduction: The Scale-Up Paradox

Scaling up nitroquinoline synthesis (via direct nitration of quinoline) presents a classic "Scale-Up Paradox": the thermodynamics that drive the reaction on a gram scale often work against you at the kilogram scale.

The two primary adversaries in this process are:

  • Regioselectivity: The nitration of quinoline yields a roughly 1:1 mixture of 5-nitroquinoline and 8-nitroquinoline. Separation via column chromatography is cost-prohibitive at scale.

  • Polymeric Tars: Oxidative side reactions create viscous "black tars" that occlude crystals and prevent filtration.

This guide provides self-validating protocols to solve these issues using thermodynamic control (crystallization) rather than kinetic separation (chromatography).

Module 1: The Isomer Separation Protocol (5-Nitro vs. 8-Nitro)

The Core Challenge

Direct nitration produces a mixture of isomers. At scale, we rely on the Hydrohalide Salt Differential method. The hydrochloride salt of 5-nitroquinoline is significantly less soluble in specific polar solvents than the 8-nitroquinoline salt.

Step-by-Step Separation Workflow

1. Acidification & Salt Formation

  • Action: Dissolve the crude nitration mixture (quenched and extracted) in hot ethanol or wet DMF.

  • Reagent: Add concentrated HCl (1.1 equivalents relative to total nitroquinoline content).

  • Observation: The solution will darken; ensure temperature is maintained at 70-80°C to keep salts in solution initially.

2. Fractional Crystallization (The "Cut")

  • Action: Cool the solution slowly to 20°C over 4 hours.

  • Mechanism: 5-nitroquinoline[1][2][3]·HCl has a higher lattice energy and will crystallize first. 8-nitroquinoline[2][3][4][5]·HCl remains largely in the mother liquor.

  • Validation: Filter the solid. The filter cake is predominantly 5-nitro isomer. The filtrate contains the 8-nitro isomer.[3]

3. Free Base Recovery

  • Action: Suspend the salt in water and neutralize with 10% NaOH or NH₄OH.

  • Result: The yellow free base precipitates.

Visualizing the Separation Logic

IsomerSeparation Start Crude Nitroquinoline Mix (5-NO2 & 8-NO2) Acidify Add HCl / Hot Ethanol (Form Hydrohalide Salts) Start->Acidify Cool Controlled Cooling (70°C -> 20°C) Acidify->Cool Filter Filtration Cool->Filter Cake Filter Cake: 5-Nitroquinoline·HCl (High Purity) Filter->Cake Precipitate Filtrate Filtrate (Mother Liquor): 8-Nitroquinoline·HCl (Enriched) Filter->Filtrate Soluble Fraction Base1 Neutralize (NaOH) Cake->Base1 Base2 Neutralize (NaOH) Filtrate->Base2 Prod5 Pure 5-Nitroquinoline Base1->Prod5 Prod8 Enriched 8-Nitroquinoline Base2->Prod8

Figure 1: Fractional crystallization workflow for separating nitroquinoline isomers using the hydrohalide salt method.

Module 2: Handling Tars and "Oiling Out"

The "Black Gunk" Phenomenon

Nitroquinolines are prone to "oiling out" (Liquid-Liquid Phase Separation, LLPS) during recrystallization. This occurs when the oiling limit is hit before the solubility limit. The result is a sticky oil at the bottom of the flask that traps impurities, rather than clean crystals.

Troubleshooting Protocol: The De-Tarring Matrix
ObservationDiagnosisCorrective Action
Solution is opaque/black Polymeric oxidative tars present.Hot Filtration: Add activated carbon (5 wt%), stir at reflux for 30 min, and filter hot through Celite. Do not let the solution cool during filtration.
Oil droplets form on cooling LLPS (Oiling Out). Supersaturation is too high.Reheat & Dilute: Re-dissolve the oil by heating. Add 10-15% more solvent. Add a "seed" crystal at the cloud point.
Crystals are sticky/brown Occlusion of mother liquor.Trituration: Wash the filter cake with cold methanol or ether to remove surface oils. Recrystallize again.
The "Seeding at the Cloud Point" Technique

To prevent oiling out, you must bypass the metastable oiling zone.

  • Cool the hot, filtered solution until it becomes slightly turbid (the "cloud point").

  • Immediately add pure seed crystals of the target nitroquinoline.

  • Hold temperature constant for 30 minutes to allow crystal growth surfaces to establish.

  • Cool slowly (10°C per hour).

Module 3: Safety in Scale-Up (Thermal Runaway)

The Hazard

The nitration of quinoline is highly exothermic. In a scale-up scenario (e.g., >1kg), the heat accumulation can lead to a thermal runaway, causing the ejection of hot acid or explosion.

Critical Control Points (CCPs)
  • The Addition Rate: Never add the quinoline to the acid rapidly. Use a dosing pump. Monitor the internal temperature, not just the jacket temperature.

    • Limit: Maintain internal T < 60°C during addition.

  • The Quench: Pouring the reaction mixture onto ice is standard, but at scale, the viscosity changes.

    • Protocol: Use an "inverse quench" if possible (add reaction mix to water) with vigorous stirring to prevent localized overheating.

  • Gas Evolution: NO₂ fumes will be generated. Ensure scrubber capacity is calculated for peak generation, not average.

Frequently Asked Questions (FAQ)

Q: Why is my yield of 5-nitroquinoline lower than the literature reported 40%? A: You likely lost product during the acid-paste separation. If the HCl concentration is too low, the solubility difference between the 5- and 8-isomers decreases. Ensure you are using a slight excess of HCl and that your cooling ramp is slow enough to prevent co-precipitation.

Q: Can I use column chromatography if the crystallization fails? A: Technically yes, but practically no for kg-scale. The solubility of nitroquinolines in standard elutants (Hexane/Ethyl Acetate) is poor, requiring massive solvent volumes. If crystallization fails, consider Steam Distillation . 8-nitroquinoline is volatile with steam, whereas 5-nitroquinoline is not. This is a robust, non-chromatographic backup method.

Q: My product has a persistent red/brown hue even after carbon treatment. A: This is often due to trace iron contamination (if steel reactors were used) or persistent oxidation byproducts. Try a recrystallization from Acetone/Water . Dissolve in warm acetone, then add water dropwise until turbidity persists. The organic impurities often stay in the acetone-rich mother liquor.

References

  • Separation of 5-nitroquinoline and 8-nitroquinoline (Patent EP0858998A1). Google Patents.
  • Purification of Quinoline Insolubles and Tars . MDPI. Discusses the removal of quinoline insolubles (QI) and tars using catalytic polycondensation and filtration techniques.[6] [Link][5][6][7]

  • Quinoline Safety Data Sheet (SDS) . New Jersey Department of Health.[7] Outlines the toxicity, carcinogenicity, and handling requirements for quinoline and its derivatives.[7] [Link]

  • Scale-Up Reactions & Safety Guidelines . University of Illinois, Division of Research Safety. Protocols for managing exotherms and hazardous bonds during chemical scale-up. [Link]

  • Purification by Crystallization . University of Rochester, Dept. of Chemistry. General theory on solvent selection, oiling out, and seeding techniques. [Link]

Sources

Reference Data & Comparative Studies

Validation

Comparative IR Spectroscopic Analysis: 8-Methoxyquinoline vs. 8-Methoxy-6-nitroquinoline

This guide provides an in-depth technical comparison of the infrared (IR) spectra of 8-Methoxyquinoline and its nitrated derivative, 8-Methoxy-6-nitroquinoline . It is designed for analytical chemists and drug developmen...

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth technical comparison of the infrared (IR) spectra of 8-Methoxyquinoline and its nitrated derivative, 8-Methoxy-6-nitroquinoline . It is designed for analytical chemists and drug development professionals requiring precise structural characterization data.

Executive Summary

The transformation of 8-methoxyquinoline to 8-methoxy-6-nitroquinoline represents a critical functionalization step, often observed in the synthesis of 8-aminoquinoline-based antimalarials and organometallic ligands. The primary spectroscopic differentiator is the emergence of strong N-O stretching vibrations in the nitro derivative.

  • 8-Methoxyquinoline (Starting Material): Characterized by strong ether C-O stretches (~1260 cm⁻¹) and aromatic ring vibrations, lacking significant absorption in the 1300–1550 cm⁻¹ nitro window.

  • 8-Methoxy-6-nitroquinoline (Product): Defined by two distinct "smoking gun" bands: the asymmetric NO₂ stretch (~1520–1530 cm⁻¹) and the symmetric NO₂ stretch (~1340 cm⁻¹).

Crucial Distinction: Researchers must distinguish 8-methoxy-6-nitroquinoline (methoxy at C8, nitro at C6) from its isomer 6-methoxy-8-nitroquinoline (the standard Primaquine precursor). While their functional group bands are similar, their fingerprint region (ring deformation) differs due to the substitution pattern (meta vs. para relationships relative to the ring nitrogen).

Structural Context & Synthesis Logic

Understanding the vibrational changes requires visualizing the structural modification. The nitration at position 6 introduces a strong electron-withdrawing group (EWG) onto the benzenoid ring of the quinoline system.

Diagram 1: Structural Transformation & Electronic Effects

ChemicalStructure cluster_effects Vibrational Consequences Start 8-Methoxyquinoline (C10H9NO) Electron-rich C8 Position Reaction Electrophilic Aromatic Nitration (HNO3/H2SO4) Start->Reaction Substrate Product 8-Methoxy-6-nitroquinoline (C10H8N2O3) New Dipole Moment Reaction->Product Product Formation Effect1 Appearance of NO2 modes (Asym & Sym) Product->Effect1 Effect2 Blue shift of Ring C=C (Inductive Effect) Product->Effect2 Effect3 C-O Bond Stiffening (Resonance) Product->Effect3

Caption: Electrophilic nitration introduces the nitro group, significantly altering the dipole moment and vibrational modes of the quinoline scaffold.

Experimental Methodology

To ensure reproducible spectral data, the following protocol is recommended. This workflow minimizes water interference, which can obscure critical nitro/amine regions.

Protocol: High-Fidelity IR Acquisition
  • Sample Preparation:

    • Solid State (Preferred): Grind 1–2 mg of the quinoline derivative with 100 mg of spectroscopic-grade KBr. Press into a transparent pellet using a hydraulic press (8–10 tons pressure). This method prevents solvent peak interference.

    • ATR (Alternative): Use a Diamond or ZnSe crystal. Ensure the sample is a fine powder to maximize crystal contact.

  • Instrument Parameters:

    • Resolution: 4 cm⁻¹ (standard) or 2 cm⁻¹ (high-res for fingerprinting).

    • Scans: Minimum 32 scans to improve Signal-to-Noise (S/N) ratio.

    • Range: 4000–400 cm⁻¹.

  • Baseline Correction: Perform background subtraction (air/blank crystal) immediately prior to measurement.

Detailed Spectral Comparison

The following table synthesizes experimental data and theoretical assignments for the two compounds.

Table 1: Comparative Peak Assignments
Functional Group Vibration8-Methoxyquinoline (Starting Material)8-Methoxy-6-nitroquinoline (Product)Mechanistic Insight
Aromatic C-H Stretch 3050 – 3010 cm⁻¹3100 – 3050 cm⁻¹Shift: The electron-withdrawing NO₂ group increases the acidity of ring protons, slightly stiffening the C-H bonds (blue shift).
Aliphatic C-H Stretch (Methoxy)2960 – 2840 cm⁻¹2960 – 2850 cm⁻¹Stable: The methyl group vibrations remain largely unaffected by the remote ring substitution.
Nitro (NO₂) Asymmetric Stretch ABSENT 1530 – 1515 cm⁻¹ Primary Indicator: Strong, broad band. Diagnostic for nitration success.
Nitro (NO₂) Symmetric Stretch ABSENT 1350 – 1335 cm⁻¹ Secondary Indicator: Sharp, medium-intensity band. Often paired with the asymmetric stretch.
Quinoline Ring (C=C / C=N) 1620, 1595, 1570 cm⁻¹1630, 1605, 1580 cm⁻¹Shift: The ring skeleton vibrations shift to higher wavenumbers due to ring deactivation (reduced electron density).
Aryl Ether C-O-C Stretch ~1260 cm⁻¹~1275 – 1280 cm⁻¹Shift: The nitro group at C6 exerts an inductive effect, strengthening the C(aryl)-O bond character.
C-H Out-of-Plane (OOP) Bends 820 – 710 cm⁻¹900 – 750 cm⁻¹Pattern Change: Substitution at C6 changes the number of adjacent hydrogens, altering the fingerprint pattern (e.g., loss of 3-adjacent H wag).
Analysis of Key Regions
1. The "Nitro Window" (1300–1550 cm⁻¹)

In 8-Methoxyquinoline , this region is relatively clean, containing only moderate ring skeletal vibrations. In 8-Methoxy-6-nitroquinoline , this region is dominated by the two NO₂ bands.

  • Validation Check: If you observe a peak at ~1520 cm⁻¹ but lack the peak at ~1340 cm⁻¹, suspect a different electrophilic substitution or sample contamination. Both must be present.

2. The Fingerprint Region (1000–600 cm⁻¹)

The substitution pattern on the benzene ring of the quinoline changes from mono-substituted (at C8) to di-substituted (C6, C8).

  • 8-Methoxyquinoline: Shows patterns consistent with 1,2,3-trisubstituted benzene (considering the ring fusion).

  • 8-Methoxy-6-nitroquinoline: The protons at C5 and C7 are now isolated or meta to each other, altering the OOP bending frequencies significantly.

Troubleshooting & Quality Control

Common issues in the analysis of nitro-quinolines and how to resolve them.

Diagram 2: QC Decision Tree

QCDecision Start Acquire Spectrum CheckNO2 Are peaks present at 1520 & 1340 cm⁻¹? Start->CheckNO2 CheckOH Is there a broad band at 3200-3500 cm⁻¹? CheckNO2->CheckOH Yes (but messy) Pass Identity Confirmed: 8-Methoxy-6-nitroquinoline CheckNO2->Pass Yes Fail1 Identity Check: Starting Material or Wrong Isomer CheckNO2->Fail1 No CheckOH->Pass No Fail2 Action: Dry Sample (Vacuum Oven) Recrystallize CheckOH->Fail2 Yes (Moisture)

Caption: Decision logic for validating the synthesis product based on spectral features.

Common Pitfall: Isomer Confusion Ensure the starting material was indeed 8-methoxyquinoline. If the starting material was 6-methoxyquinoline, the product will be 6-methoxy-8-nitroquinoline .[1] While the IR functional groups (Nitro, Methoxy) are identical, the fingerprint region (OOP bends) will differ due to the specific arrangement of hydrogens on the ring.

  • Verification: Use 1H NMR to confirm regiochemistry if IR fingerprint matching is ambiguous. The coupling constants of the aromatic protons will definitively distinguish the 6,8-substitution pattern.

References

  • Experimental IR Data of 8-Methoxyquinoline Derivatives : Ogunmodede, O. (2014). Synthesis of 8-Methoxyquinoline and 5-Nitro-8-methoxyquinoline and their Biological Activities. ResearchGate.

  • NIST Chemistry WebBook : Quinoline, 8-methoxy- (IR Spectrum). National Institute of Standards and Technology.[2]

  • Synthesis and Characterization of Nitroquinolines : Tomisek, A., et al. (1946).[3] Syntheses of Certain 8-Nitroquinolines. Journal of the American Chemical Society.[4]

  • Isomer Characterization (6-methoxy-8-nitro) : NIST Chemistry WebBook. Quinoline, 6-methoxy-8-nitro-.[1][3]

  • Spectroscopic Properties of Quinoline Derivatives : Zhang, Y., et al. (2021). Novel methoxyquinoline derivative: Synthesis, characterization.... Taylor & Francis.

Sources

Comparative

Validating purity of 8-Methoxy-6-nitroquinoline using thin-layer chromatography (TLC)

Executive Summary & Strategic Context 8-Methoxy-6-nitroquinoline (CAS 85-81-4) is a critical pharmacophore and intermediate, most notably utilized in the Skraup synthesis of 8-aminoquinoline antimalarials like Primaquine...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Strategic Context

8-Methoxy-6-nitroquinoline (CAS 85-81-4) is a critical pharmacophore and intermediate, most notably utilized in the Skraup synthesis of 8-aminoquinoline antimalarials like Primaquine . In drug development, the purity of this intermediate determines the yield and toxicity profile of the final API (Active Pharmaceutical Ingredient).

While High-Performance Liquid Chromatography (HPLC) remains the gold standard for quantitative assay, Thin-Layer Chromatography (TLC) is the superior choice for rapid, high-throughput in-process control (IPC) . It offers immediate visual feedback on reaction progress (consumption of nitroanisidine precursors) and the formation of regioisomers (e.g., 5-nitro isomers) without the solvent overhead or column equilibration time of HPLC.

This guide provides an expert-validated protocol to qualify the purity of 8-Methoxy-6-nitroquinoline, contrasting its performance against analytical alternatives and establishing a robust, self-validating TLC system.

Comparative Analysis: TLC vs. Analytical Alternatives

To validate the utility of TLC for this specific quinoline derivative, we compare it against HPLC (Quantitative) and Melting Point (Physical) analysis.

Table 1: Performance Matrix for Purity Validation

FeatureTLC (Optimized Method) HPLC (Reverse Phase) Melting Point Analysis
Primary Utility Rapid qualitative impurity profiling; Reaction monitoring.Quantitative assay (>98.0%); Trace impurity quantification.Physical identity confirmation; Bulk purity estimation.
Speed < 15 mins (Parallel processing).30–60 mins (Gradient run + equilibration).10–20 mins.
Specificity High (with selective stains like Dragendorff’s).Very High (based on retention time & UV spectra).Low (eutectic depression is non-specific).
Cost per Run Low (< $1).High (Solvents, Columns, Maintenance).Negligible.
Detection Limit ~0.1–0.5 µg (Visual).< 0.01 µg (UV-Vis).N/A.
Critical Blind Spot Co-elution of isomers (if solvent unoptimized).Polar compounds retained on column.Decomposition at high temps (Target MP: 158–160°C).

Expert Insight: TLC is not a replacement for HPLC in final release testing. However, for validating reaction completion (disappearance of starting material) or crude purity prior to recrystallization, TLC is the most efficient tool.

Method Development & Optimization

The separation of 8-Methoxy-6-nitroquinoline relies on exploiting the basicity of the quinoline nitrogen and the polarity difference between the nitro group and potential impurities (e.g., unreacted amines or phenolic byproducts).

Stationary Phase Selection
  • Standard: Silica Gel 60 F254 (Aluminum or Glass backed).

  • Mechanism: Adsorption chromatography. The quinoline nitrogen interacts with silanol groups.

  • Pre-treatment: Heat plates at 105°C for 30 mins if stored in humid conditions to activate silica.

Mobile Phase Optimization

A binary solvent system is recommended to balance the migration of the non-polar aromatic core with the polar nitro/methoxy substituents.

  • System A (Screening): Hexane : Ethyl Acetate (4:1 v/v)[1]

    • Target Rf: 0.4 – 0.5

    • Observation: Good separation of non-polar impurities.

  • System B (High Resolution): Toluene : Methanol (95:5 v/v)

    • Target Rf: 0.5 – 0.6

    • Observation: Superior for separating the target from more polar starting materials (e.g., 4-methoxy-2-nitroaniline) which may tail in System A due to H-bonding.

Visualization (Detection)
  • UV 254 nm: The conjugated quinoline ring strongly quenches fluorescence, appearing as a dark spot on a bright green background.

  • Dragendorff’s Reagent: Specific for tertiary amines/alkaloids.

    • Result: Orange/Red spots on a yellow background. This confirms the presence of the nitrogen heterocycle.

Validated Experimental Protocol

Materials Required[2][3][4][5][6][7][8]
  • Analyte: 8-Methoxy-6-nitroquinoline (Crude or Pure Standard).

  • Reference Standard: Pure (>98%) 8-Methoxy-6-nitroquinoline.

  • Solvents: HPLC-grade Ethyl Acetate, Hexane, Methanol.

  • Equipment: UV Lamp (254/365 nm), TLC Chamber, Capillary tubes.

Step-by-Step Workflow
Phase 1: Sample Preparation
  • Standard Solution: Dissolve 10 mg of Reference Standard in 1 mL of Methanol/Dichloromethane (1:1).

  • Test Solution: Dissolve 10 mg of the Sample in 1 mL of the same solvent.

  • Spike Solution (System Suitability): Mix 0.5 mL of Standard + 0.5 mL of a known impurity (e.g., starting material 4-methoxy-2-nitroaniline) to ensure separation.

Phase 2: Chromatographic Development
  • Chamber Saturation: Add mobile phase (Hexane:EtOAc 4:1) to the chamber 15 minutes prior to elution. Critical: Line chamber with filter paper to ensure vapor equilibrium.

  • Spotting: Apply 2 µL of Standard, Test, and Spike solutions 1.5 cm from the bottom edge. Ensure spot diameter < 3 mm.

  • Elution: Place plate in chamber. Allow solvent front to migrate until 1 cm from the top edge.

Phase 3: Analysis & Calculation
  • Dry: Air dry the plate to remove solvent.

  • Visualize: Inspect under UV 254 nm. Mark spots with a pencil.

  • Calculate Rf:

    
    
    

Visualizing the Validation Logic

The following diagrams illustrate the decision-making process and the expected chromatographic results.

Diagram 1: Purity Validation Workflow

This flowchart guides the researcher through the Go/No-Go decision process based on TLC results.

G Start Start: Crude Sample Prep Prepare Solutions (10 mg/mL in MeOH:DCM) Start->Prep TLC_Run Run TLC (Hexane:EtOAc 4:1) Prep->TLC_Run UV_Check UV Visualization (254 nm) TLC_Run->UV_Check SingleSpot Single Spot Observed? UV_Check->SingleSpot Spots Visible Rf_Check Rf Matches Standard? (Tol: ±0.02) SingleSpot->Rf_Check Yes Fail_Impurity FAIL: Impurity Detected Recrystallize SingleSpot->Fail_Impurity No (Multiple Spots) Pass PASS: Identity Confirmed Proceed to HPLC/NMR Rf_Check->Pass Yes Fail_Identity FAIL: Wrong Product Check Synthesis Rf_Check->Fail_Identity No

Caption: Decision logic for validating 8-Methoxy-6-nitroquinoline purity via TLC.

Diagram 2: Chromatogram Simulation

A visual representation of the expected separation between the target product and common precursors.

TLC_Plate cluster_plate TLC Plate Visualization (Silica Gel 60) Lane1 Lane 1: Precursor (Nitroanisidine) Spot1 Rf ~0.25 (Polar/Amine) Lane2 Lane 2: Co-Spot (Mix) Spot2a Spot2b Lane3 Lane 3: Target Product (8-OMe-6-NO2) Spot3 Rf ~0.50 (Product)

Caption: Simulated TLC plate showing separation of polar precursor (Red) from target quinoline (Green).

Interpretation of Results & Troubleshooting

Acceptance Criteria
  • Rf Value: The sample spot must align with the reference standard within ±0.02 Rf units.

  • Purity: No secondary spots should be visible under UV 254 nm.

  • Tailing Factor: Spots should be compact. Tailing indicates acidic impurities or overloaded plate.

Troubleshooting Guide
  • Problem: Severe Tailing.

    • Cause: Interaction of basic nitrogen with acidic silanols.

    • Solution: Add 1% Triethylamine (TEA) or Ammonia to the mobile phase to neutralize silica acidity.

  • Problem: Poor Resolution (Spots merge).

    • Cause: Mobile phase too polar.

    • Solution: Reduce Ethyl Acetate ratio (e.g., move to Hexane:EtOAc 9:1).

  • Problem: Ghost Spots.

    • Cause: Decomposition on silica.

    • Solution: Run 2D-TLC. If the spot appears off-diagonal, the compound is degrading during the run.

References

  • Sigma-Aldrich. 6-Methoxy-8-nitroquinoline Product Specification & Safety Data Sheet. Retrieved from

  • ChemicalBook. 6-Methoxy-8-nitroquinoline Properties and Synthesis. Retrieved from

  • National Institutes of Health (NIH) - PubChem. Compound Summary: 6-Methoxy-8-nitroquinoline (CID 6822). Retrieved from

  • TCI Chemicals. Product Analysis: 6-Methoxy-8-nitroquinoline (>98.0% GC). Retrieved from

  • European Directorate for the Quality of Medicines (EDQM). Validation/Verification of Analytical Procedures (PA/PH/OMCL (13) 82 R5). Retrieved from

Sources

Validation

A Senior Application Scientist's Guide to the Crystal Structure and X-ray Diffraction Analysis of Methoxy-Nitroquinolines

Welcome to a comprehensive technical guide designed for researchers, scientists, and drug development professionals. In the landscape of pharmaceutical development, understanding the solid-state properties of an active p...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to a comprehensive technical guide designed for researchers, scientists, and drug development professionals. In the landscape of pharmaceutical development, understanding the solid-state properties of an active pharmaceutical ingredient (API) is not merely an academic exercise; it is a cornerstone of rational drug design, formulation, and regulatory approval. The precise three-dimensional arrangement of atoms in a crystal lattice dictates critical physicochemical properties, including solubility, stability, bioavailability, and manufacturability.

This guide will delve into the methodologies of crystal structure analysis using 8-Methoxy-6-nitroquinoline as our target topic. While a publicly deposited crystal structure for this specific isomer is not available in open literature at the time of this writing, this scenario presents a valuable real-world challenge. It compels us to employ a comparative approach, leveraging data from closely related analogues to predict, understand, and guide experimental work. We will use the well-characterized crystal structure of 8-Nitroquinoline as our primary reference to detail the analytical workflow from synthesis to final structure refinement. By comparing its crystallographic data with other known quinoline derivatives, we will illuminate the subtle yet significant impact of substituent changes on crystal packing and molecular conformation.

Part 1: The Foundational Analogue: Crystal Structure of 8-Nitroquinoline

To comprehend the structural nuances of 8-Methoxy-6-nitroquinoline, we must first master the analysis of its parent and most relevant analogue, 8-Nitroquinoline. The crystal structure of 8-Nitroquinoline has been resolved, providing a robust dataset that serves as our educational foundation.[1] The knowledge gained from its analysis is crucial for understanding its behavior in the vapor phase and the mechanisms of sublimation and decomposition.[1]

The molecule is reported to be nearly planar, with a minimal dihedral angle of 3.0(9)° between its pyridine and benzene rings.[1][2] This planarity is a key feature that influences how the molecules pack together in a crystal lattice.

Below is a summary of the single-crystal X-ray diffraction data for 8-Nitroquinoline.[1] Understanding these parameters is the first step in interpreting crystallographic information.

Parameter Value Significance in Analysis
Chemical FormulaC₉H₆N₂O₂Defines the elemental composition and is the basis for molecular weight calculation.
Molecular Weight174.16 g/mol Used to calculate theoretical density and for stoichiometric considerations.
Crystal SystemMonoclinicDescribes the basic shape of the unit cell, defined by constraints on its axial lengths and angles.
Space GroupP2₁/cA specific description of the symmetry elements (e.g., rotation axes, screw axes, glide planes) within the unit cell. This dictates the asymmetric unit and systematic absences in the diffraction pattern.
a (Å)7.2421 (11)The length of the 'a' axis of the unit cell.
b (Å)16.688 (3)The length of the 'b' axis of the unit cell.
c (Å)7.2089 (11)The length of the 'c' axis of the unit cell.
β (°)114.086 (4)The angle between the 'a' and 'c' axes in a monoclinic system.
Volume (ų)795.4 (2)The volume of a single unit cell, a critical parameter for density calculations.
Z4The number of molecules per unit cell.
Dₓ (Mg m⁻³)1.454The calculated density of the crystal, derived from the molecular weight, Z, and unit cell volume.
RadiationMo Kα (λ=0.71073 Å)The wavelength of the X-rays used for the diffraction experiment. Molybdenum sources are common for small molecule crystallography.
R-factor (R1)0.045A measure of the agreement between the crystallographic model and the experimental X-ray diffraction data. A value < 0.05 is considered excellent for a well-refined structure.
wR-factor (wR2)0.147A weighted R-factor based on F², which is statistically more robust and commonly used in modern refinement software.[1]

Table 1: Crystallographic Data for the Reference Compound, 8-Nitroquinoline.[1]

Part 2: A Comparative Perspective on Related Quinoline Structures

The power of crystallography in drug development is often realized through comparative analysis. How does the addition of a methoxy group or other substituents alter the crystal packing? While the structure for our target molecule is elusive, we can compare our foundational analogue, 8-Nitroquinoline, with other reported structures to infer potential outcomes.

Compound Formula Crystal System Space Group Unit Cell Parameters (a, b, c in Å; α, β, γ in °)
8-Nitroquinoline [1][2]C₉H₆N₂O₂MonoclinicP2₁/ca=7.242, b=16.688, c=7.209; β=114.09
6-Methoxy-8-nitroquinoline [3]C₁₀H₈N₂O₃OrthorhombicPbcaa=7.44, b=13.45, c=18.01; α=β=γ=90
cis-4-(4-methoxyphenyl)-3-methyl-6-nitro-2-phenyl-1,2,3,4-Tetrahydroquinoline [4]C₂₃H₂₂N₂O₃OrthorhombicP2₁2₁2₁a=8.642, b=12.679, c=17.601; α=β=γ=90

Table 2: Comparison of Crystallographic Data Across Related Nitroquinoline Derivatives.

Expert Insights: The comparison in Table 2 is highly instructive. The simple addition of a methoxy group in an isomeric position (6-methoxy-8-nitro) shifts the crystal system from monoclinic to orthorhombic.[3] This is a significant change, indicating that the intermolecular interactions (like hydrogen bonding or π-stacking) governing the crystal packing are fundamentally different. The larger, non-planar tetrahydroquinoline derivative also adopts an orthorhombic system, but with a different space group and significantly larger unit cell dimensions to accommodate its bulk.[4]

For a researcher planning to crystallize 8-Methoxy-6-nitroquinoline, this data suggests that assuming a monoclinic system like the parent 8-Nitroquinoline may not be correct. The methoxy group's electronic and steric influence is substantial, and an orthorhombic system could be a more likely outcome.

Part 3: The Experimental Workflow: From Powder to Structure

This section provides a detailed, self-validating protocol for the synthesis, crystallization, and XRD analysis of a nitroquinoline derivative, based on established methodologies.[1]

Workflow Overview

The logical flow from a synthesized compound to a validated crystal structure is a multi-step process requiring precision and careful analysis at each stage.

G cluster_synthesis Chemical Synthesis cluster_analysis Structural Analysis synthesis Synthesis of Crude Product purification Purification & Recrystallization synthesis->purification Impurity Removal pxrd Powder XRD (PXRD) Phase Purity Check purification->pxrd Quality Control scxrd Single-Crystal XRD Data Collection purification->scxrd Suitable Crystal solve Structure Solution (e.g., Direct Methods) scxrd->solve Diffraction Data refine Structure Refinement solve->refine Initial Model validate Validation & CIF Generation refine->validate Final Model

Sources

Comparative

A Comparative Guide to Nitro Group Reduction: Fe/HCl vs. Catalytic Hydrogenation

The reduction of a nitro group to a primary amine is a cornerstone transformation in organic synthesis, pivotal to the production of pharmaceuticals, dyes, agrochemicals, and other high-value materials. For researchers a...

Author: BenchChem Technical Support Team. Date: February 2026

The reduction of a nitro group to a primary amine is a cornerstone transformation in organic synthesis, pivotal to the production of pharmaceuticals, dyes, agrochemicals, and other high-value materials. For researchers and process chemists, selecting the optimal reduction method is a critical decision that impacts yield, purity, scalability, and safety. The two most prominent methods employed for this conversion are the classic Béchamp reduction using iron in acidic medium (Fe/HCl) and the versatile catalytic hydrogenation.

This guide provides an in-depth, objective comparison of these two methodologies, grounded in mechanistic principles and supported by experimental data. It is designed to equip researchers, scientists, and drug development professionals with the field-proven insights necessary to make informed decisions for their specific synthetic challenges.

At a Glance: Key Differences

FeatureFe/HCl (Béchamp Reduction)Catalytic Hydrogenation
Reagents Metal (Fe, Zn, Sn), Acid (HCl, AcOH)H₂ gas or transfer agent, Metal Catalyst (Pd/C, PtO₂, Raney Ni)
Mechanism Stepwise single electron transferSurface-mediated hydrogenation
Chemoselectivity Generally high for the nitro groupVariable; depends on catalyst and conditions
Conditions Acidic, often elevated temperaturesCan be performed under neutral pH, mild T/P
Work-up Tedious; requires neutralization and removal of metal saltsSimple filtration to remove catalyst
Byproducts Metal salts, significant wastePrimarily water
Cost Reagents are generally inexpensivePrecious metal catalysts can be expensive
Safety Corrosive acids, potential for exothermsFlammable H₂ gas, pyrophoric catalysts
Scalability Proven for large industrial scaleWidely used for industrial scale, often more efficient

Delving Deeper: A Head-to-Head Comparison

Mechanistic Rationale: Electron Transfer vs. Surface Catalysis

The fundamental difference between these two methods lies in their reaction mechanisms, which dictates their respective strengths and weaknesses in terms of selectivity and substrate scope.

The Béchamp reduction proceeds through a series of single electron transfers from the surface of the iron metal to the nitro group, followed by protonation steps facilitated by the acidic medium.[1][2] The reaction is believed to occur on the surface of the iron, involving the adsorption of the nitro compound.[2] The pathway involves the formation of nitroso and hydroxylamine intermediates before the final amine is produced.[3]

This stepwise, heterogeneous process is a key reason for its notable chemoselectivity. The reduction potential of the nitro group is such that it is preferentially reduced over many other functional groups under these conditions.

Diagram: Proposed Mechanism of the Béchamp Reduction

G cluster_0 Fe/HCl Reduction Pathway cluster_1 Electron/Proton Source R-NO2 Nitroarene (R-NO₂) R-NO Nitroso Intermediate (R-NO) R-NO2->R-NO + 2e⁻, + 2H⁺ - H₂O R-NHOH Hydroxylamine Intermediate (R-NHOH) R-NO->R-NHOH + 2e⁻, + 2H⁺ R-NH2 Amine (R-NH₂) R-NHOH->R-NH2 + 2e⁻, + 2H⁺ - H₂O Fe Fe⁰ Fe_ion Fe²⁺/Fe³⁺ Fe->Fe_ion Oxidation H HCl

Caption: Stepwise reduction of a nitro group via nitroso and hydroxylamine intermediates.

Catalytic hydrogenation involves the reaction of a substrate with molecular hydrogen on the surface of a heterogeneous catalyst. The most accepted mechanism for nitroarene reduction is the Haber pathway, which, similar to the Béchamp reduction, proceeds through nitroso and hydroxylamine intermediates.[4] However, the key difference is that both the nitro compound and hydrogen are adsorbed onto the catalyst surface, where the stepwise addition of hydrogen atoms occurs.[5]

The nature of the catalyst (e.g., Pd, Pt, Ni) and its support (e.g., carbon, alumina) plays a crucial role in the reaction's efficiency and selectivity. The high activity of these catalysts can sometimes lead to over-reduction or the reduction of other susceptible functional groups.[6]

Diagram: The Haber Pathway for Catalytic Hydrogenation

G cluster_0 Catalytic Hydrogenation Pathway cluster_1 Catalyst Surface R-NO2_ads Adsorbed R-NO₂ R-NO_ads Adsorbed R-NO R-NO2_ads->R-NO_ads + H₂ (ads) - H₂O R-NHOH_ads Adsorbed R-NHOH R-NO_ads->R-NHOH_ads + H₂ (ads) R-NH2_des Desorbed R-NH₂ R-NHOH_ads->R-NH2_des + H₂ (ads) - H₂O Catalyst Pd/C, PtO₂, etc. H_ads Adsorbed H atoms H2 H₂ H2:s->H_ads:n Dissociative Adsorption

Caption: Surface-catalyzed stepwise addition of hydrogen to the nitro group.

Chemoselectivity and Functional Group Tolerance

For drug development and complex molecule synthesis, the ability to selectively reduce a nitro group in the presence of other sensitive functionalities is paramount.

Fe/HCl is renowned for its excellent chemoselectivity.[7] It is often the method of choice when a molecule contains functional groups that are readily reduced by catalytic hydrogenation, such as alkenes, alkynes, nitriles, esters, and some carbonyl groups.[8] The acidic conditions, however, are a major limitation for substrates containing acid-labile groups (e.g., certain protecting groups like Boc, acetals). Halogenated nitroarenes are also generally stable under Béchamp conditions.

Catalytic Hydrogenation offers a broader range of selectivities that can be tuned by the choice of catalyst, solvent, and reaction conditions.[9]

  • Pd/C is a highly active and common catalyst but can be indiscriminate, often reducing alkenes, alkynes, and benzyl groups. It is also notorious for causing dehalogenation, particularly with aryl iodides and bromides.[6][10]

  • PtO₂ (Adam's catalyst) is also very active and can reduce aromatic rings under more forcing conditions.

  • Raney Nickel is often used when dehalogenation is a concern, but it can be pyrophoric and may reduce other functional groups like nitriles and carbonyls.[11]

By modifying catalysts or using additives, the chemoselectivity of catalytic hydrogenation can be improved.[12] For instance, using catalyst poisons like diphenyl sulfide can suppress the reduction of other functional groups.

Table 1: Comparative Functional Group Tolerance

Functional GroupFe/HClCatalytic Hydrogenation (Typical Pd/C)Comments
Aryl Halides (Cl, Br) Generally ToleratedProne to dehalogenation[6]Fe/HCl is often superior for halogenated substrates.
Esters Generally Tolerated[2][7]Generally ToleratedBoth methods are often compatible.
Ketones/Aldehydes Generally Tolerated[7]Can be reducedFe/HCl shows higher selectivity for the nitro group.
Nitriles Generally Tolerated[7]Can be reducedFe/HCl provides better selectivity.
Alkenes/Alkynes Generally ToleratedReadily reducedCatalytic hydrogenation is the standard method for reducing C-C multiple bonds.
Benzyl Ethers (O-Bn) ToleratedCleaved by hydrogenolysisFe/HCl is preferred for O-Bn protected compounds.
Acid-Labile Groups Not ToleratedTolerated (at neutral pH)Catalytic hydrogenation offers a significant advantage for acid-sensitive molecules.[13]

This table provides general guidance; specific outcomes can be substrate-dependent.

Practical Considerations: Workflow, Safety, and Environment

Workflow and Work-up:

  • Fe/HCl: The reaction setup is straightforward, often performed in standard laboratory glassware at reflux.[14] The primary challenge is the work-up, which involves neutralizing a large amount of acid and filtering off voluminous iron salts, which can be gelatinous and difficult to handle.[8][15] This can complicate product isolation and reduce overall yield on a large scale.

  • Catalytic Hydrogenation: This method requires specialized equipment to handle hydrogen gas safely (e.g., a hydrogenation apparatus or a balloon setup for small scale). The work-up, however, is exceptionally clean. The catalyst is simply removed by filtration (often through Celite), and the product is isolated from the filtrate.[16] This simplicity is a major advantage in terms of process efficiency and purity.

Diagram: Comparative Experimental Workflow

G cluster_fe Fe/HCl Reduction cluster_h2 Catalytic Hydrogenation fe_start 1. Charge Reactor: Nitroarene, Solvent, Fe powder fe_react 2. Add HCl (often dropwise) Heat to Reflux fe_start->fe_react fe_quench 3. Cool & Neutralize (e.g., NaOH, Na₂CO₃) fe_react->fe_quench fe_filter 4. Filter Iron Salts (often through Celite) fe_quench->fe_filter fe_extract 5. Extract Product from aqueous phase fe_filter->fe_extract fe_purify 6. Purify (Distillation/Crystallization) fe_extract->fe_purify h2_start 1. Charge Reactor: Nitroarene, Solvent, Catalyst (e.g., Pd/C) h2_react 2. Pressurize with H₂ (or use H₂ balloon) Stir at RT or with heat h2_start->h2_react h2_filter 3. Vent H₂ & Purge with N₂ Filter Catalyst (through Celite) h2_react->h2_filter h2_evap 4. Evaporate Solvent h2_filter->h2_evap h2_purify 5. Purify (if needed) h2_evap->h2_purify

Caption: Workflow comparison highlighting the simpler work-up of catalytic hydrogenation.

Safety, Cost, and Environmental Impact:

  • Fe/HCl: The primary hazards are associated with handling corrosive acids like concentrated HCl. The reaction can be exothermic and requires careful control of reagent addition. Environmentally, the Béchamp reduction generates significant amounts of iron sludge waste, which can be problematic for disposal.[9] However, the reagents themselves are inexpensive and abundant.[17]

  • Catalytic Hydrogenation: The main safety concern is the use of highly flammable hydrogen gas.[6] Proper ventilation and spark-free equipment are essential. Some catalysts, like Raney Ni and dry Pd/C, are pyrophoric and can ignite upon exposure to air.[18] While the reaction is atom-economical with water as the only stoichiometric byproduct, the catalysts are often based on expensive and rare precious metals like palladium and platinum.[9][15]

Experimental Protocols

The following protocols are provided as illustrative examples for experienced laboratory chemists. All procedures should be conducted in a well-ventilated fume hood with appropriate personal protective equipment.

Protocol 1: Bechamp Reduction of 4-Nitroacetophenone

This procedure is adapted from a standard laboratory preparation.[14]

Materials:

  • 4-Nitroacetophenone (3.30 g, 20.0 mmol)

  • Iron powder (4.19 g, 75.0 mmol)

  • Ethanol (70 mL)

  • Concentrated Hydrochloric Acid (15 mL)

  • 2 M Sodium Hydroxide solution

  • Ethyl Acetate

  • Anhydrous Sodium Sulfate

  • Water

Procedure:

  • To a 250 mL three-necked round-bottom flask equipped with a reflux condenser, dropping funnel, and magnetic stir bar, add 4-nitroacetophenone (3.30 g) and iron powder (4.19 g) to ethanol (70 mL).

  • Heat the mixture to 60°C with stirring.

  • Add concentrated hydrochloric acid (15 mL) dropwise via the dropping funnel over 30 minutes. An exotherm may be observed.

  • After the addition is complete, heat the mixture to reflux for 1 hour, or until most of the iron powder has dissolved.

  • Cool the reaction mixture to room temperature and pour it into a beaker containing 200 mL of water.

  • With vigorous stirring, carefully neutralize the mixture by adding 2 M sodium hydroxide solution until the pH is neutral (check with pH paper). A large amount of iron hydroxide sludge will form.

  • Add 150 mL of ethyl acetate and stir the mixture for 15 minutes to extract the product.

  • Transfer the mixture to a separatory funnel, allow the layers to separate, and collect the upper organic layer. Extract the aqueous layer with additional ethyl acetate (2 x 50 mL).

  • Combine the organic layers and dry over anhydrous sodium sulfate.

  • Filter off the drying agent and remove the solvent under reduced pressure to yield the crude product, 4-aminoacetophenone.

  • The product can be further purified by recrystallization from hot water.

Protocol 2: Catalytic Hydrogenation of Nitrobenzene to Aniline

This protocol is a representative procedure for a small-scale laboratory hydrogenation using a hydrogen balloon.[14][19]

Materials:

  • Nitrobenzene (1.23 g, 10.0 mmol)

  • 10% Palladium on Carbon (Pd/C), 50% wet (approx. 120 mg, ~0.05 mmol Pd)

  • Methanol or Ethanol (50 mL)

  • Hydrogen gas balloon

  • Celite

Procedure:

  • To a 100 mL round-bottom flask equipped with a magnetic stir bar, add nitrobenzene (1.23 g) and the solvent (50 mL).

  • Carefully add the 10% Pd/C catalyst. Caution: Do not add the dry catalyst to the flammable solvent in the air; ensure the catalyst is either wet or added under an inert atmosphere (e.g., nitrogen or argon).

  • Seal the flask with a septum.

  • Connect the flask to a vacuum/inert gas manifold. Evacuate the flask and backfill with nitrogen or argon three times to remove all oxygen.

  • Replace the inert gas inlet with a balloon filled with hydrogen gas.

  • Stir the reaction mixture vigorously at room temperature. The reaction progress can be monitored by TLC or GC-MS. The reaction is typically complete within a few hours.

  • Once the reaction is complete, carefully remove the hydrogen balloon and purge the flask with nitrogen.

  • Filter the reaction mixture through a pad of Celite to remove the Pd/C catalyst. Wash the Celite pad with a small amount of the solvent. Caution: Do not allow the filtered catalyst to dry on the filter paper, as it can be pyrophoric. Quench the catalyst on the Celite pad with water before disposal.

  • Combine the filtrate and washings, and remove the solvent under reduced pressure to yield aniline. The product is often pure enough for subsequent steps, but can be purified by distillation if necessary.

Conclusion and Recommendation

Both the Fe/HCl reduction and catalytic hydrogenation are powerful and versatile methods for the synthesis of amines from nitro compounds. The choice between them is not one of superiority but of suitability for the specific application.

Catalytic hydrogenation is often favored for its clean reaction profile, mild conditions, and simple work-up, making it ideal for a wide range of substrates, particularly those that are acid-sensitive.[8] However, careful consideration must be given to potential side reactions, such as dehalogenation, and the cost and safety of the catalyst and hydrogen gas.

The Fe/HCl (Béchamp) reduction , while involving a more demanding work-up and generating more waste, remains a highly valuable and cost-effective method.[8] Its excellent chemoselectivity for the nitro group in the presence of many other reducible functionalities makes it the go-to method for complex molecules where other reduction methods would fail.[7]

Ultimately, the optimal choice will depend on a careful analysis of the substrate's properties, the desired scale of the reaction, available laboratory resources, and safety infrastructure. For complex molecules with multiple reducible groups, the robustness and selectivity of the Béchamp reduction are often indispensable. For cleaner, more efficient processes where functional group compatibility allows, catalytic hydrogenation presents a more modern and streamlined approach.

References

  • D. Formenti, F. Ferretti, F. K. Scharnagl, M. Beller, "Reduction of nitro compounds using 3d-non-noble metal catalysts", Chemical Reviews, 2019, 119 (4), pp 2611–2680. [Link]

  • J. R. Hanson, "Functional Group Transformations", Royal Society of Chemistry, 2001. [Link]

  • P. K. Pradhan et al., "Fe-HCl: An Efficient Reagent for Deprotection of Oximes as well as Selective Oxidative Hydrolysis of Nitroalkenes and Nitroalkanes to Ketones", Synthetic Communications, 2005, 35:7, 913-922. [Link]

  • M. Orlandi, D. Brenna, R. Harms, S. Jost, M. Benaglia, "Recent Developments in the Reduction of Aromatic and Aliphatic Nitro Compounds to Amines", Organic Process Research & Development, 2018, 22 (4), pp 430–445. [Link]

  • ResearchGate, "Does the Bechamp reduction process of a nitro group with a metal in acidic media has a radical mechanism?", ResearchGate, 2018. [Link]

  • S. L. C. Soccol, et al., "Chemoselective Hydrogenation of Nitroarenes Using an Air-Stable Base-Metal Catalyst", Organic Letters, 2021, 23 (7), pp 2653–2658. [Link]

  • A. A. Kulkarni, R. V. Gholap, "Kinetic Study of Bechamp Process for P-Nitrotoluene Reduction to P-Toluidine", International Journal of Chemical Engineering and Applications, 2013, 4(5), 332-336. [Link]

  • Y. Liu et al., "A Practical and Chemoselective Reduction of Nitroarenes to Anilines Using Activated Iron", Advanced Synthesis & Catalysis, 2005, 347, 217-219. [Link]

  • H. Sajiki et al., "Chemoselective Hydrogenation of Olefins in the Presence of Diphenyl Sulfide", The Journal of Organic Chemistry, 1999, 64 (10), pp 3679–3682. [Link]

  • J. F. W. Keana, "Palladium on Carbon (Pd/C) for Catalytic Hydrogenation of Alkenes", Master Organic Chemistry, 2011. [Link]

  • S. Sathyashankara, "Chemists' Guide to Béchamp Reduction", Scribd. [Link]

  • Chem-Station, "Bechamp Reduction", Chem-Station Int. Ed., 2017. [Link]

  • F. Li et al., "Selective Reduction of Halogenated Nitroarenes with Hydrazine Hydrate in the Presence of Pd/C", Molecules, 2011, 16(12), 10398-10406. [Link]

  • W. Guo et al., "Advances in the catalysis of reduction of nitroaromatics and its mechanism: a tutorial review", RSC Sustainability, 2024. [Link]

  • Wikipedia, "Béchamp reduction", Wikipedia, 2023. [Link]

  • J. Jones, "Chemistry 210 Experiment 6: Reduction of m-Nitroacetophenone", Hamilton College. [Link]

  • Central Washington University, "Safe Handling of Pyrophoric Chemicals", CWU. [Link]

  • Organic Chemistry Portal, "Nitro Reduction", Organic Chemistry Portal. [Link]

  • M. Orlandi et al., "Recent Developments in the Reduction of Aromatic and Aliphatic Nitro Compounds to Amines", Organic Process Research & Development, 2018, 22, 430-445. [Link]

  • ResearchGate, "Reaction pathways of nitrobenzene hydrogenation based on Haber mechanism", ResearchGate. [Link]

  • D. Formenti et al., "Chemoselective nitro reduction and hydroamination using a single iron catalyst", Chemical Science, 2016, 7, 3031-3035. [Link]

  • D. Chen et al., "A Practical and Chemoselective Reduction of Nitroarenes to Anilines Using Activated Iron", Advanced Synthesis & Catalysis, 2005, 347, 217-219. [Link]

  • H. Sajiki et al., "Recent Advances of Pd/C-Catalyzed Reactions", Catalysts, 2021, 11(9), 1078. [Link]

  • Google Patents, "Preparation method of aniline through catalytic nitrobenzene hydrogenation", Google P
  • Mettler Toledo, "Catalytic Hydrogenation of Nitrobenzene to Aniline", Mettler Toledo Application Note. [Link]

  • Almac Group, "FAST Hydrogenations as a Continuous Platform for Green Aromatic Nitroreductions", Almac Group. [Link]

  • Intratec, "Aniline Production from Nitrobenzene (Liquid- Phase Hydrogenation)", Intratec. [Link]

  • D. A. Gelder, "The hydrogenation of nitrobenzene over metal catalysts", PhD thesis, University of Glasgow, 2005. [Link]

  • S. L. C. Soccol et al., "Chemoselective Hydrogenation of Nitroarenes Using an Air-Stable Base-Metal Catalyst", RWTH Publications, 2021. [Link]

Sources

Safety & Regulatory Compliance

Safety

8-Methoxy-6-nitroquinoline proper disposal procedures

Operational Disposal Guide: 8-Methoxy-6-nitroquinoline Introduction: The Bioactive Hazard Context As researchers, we often handle quinoline derivatives like 8-Methoxy-6-nitroquinoline (an isomer of the antimalarial inter...

Author: BenchChem Technical Support Team. Date: February 2026

Operational Disposal Guide: 8-Methoxy-6-nitroquinoline

Introduction: The Bioactive Hazard Context

As researchers, we often handle quinoline derivatives like 8-Methoxy-6-nitroquinoline (an isomer of the antimalarial intermediate 6-methoxy-8-nitroquinoline). While valuable as a scaffold for bioactive compounds, this molecule presents a dual-threat profile: energetic instability typical of nitro-aromatics and genotoxic potential inherent to the quinoline core.

Effective disposal is not merely about regulatory compliance; it is about preventing the uncontrolled formation of mutagenic amino-quinoline metabolites in the environment and managing the thermal risks of the nitro group during waste consolidation. This guide provides a self-validating protocol for the safe sequestration and destruction of this compound.

Part 1: Chemical Profile & Hazard Assessment

Before initiating disposal, you must validate the waste stream against the chemical's specific hazard profile. Treat 8-Methoxy-6-nitroquinoline as a Class 6.1 Toxic Substance with potential explosive properties if dried and concentrated.

Table 1: Physicochemical & Hazard Data

ParameterSpecificationOperational Implication
Chemical Class Nitro-aromatic QuinolineHigh nitrogen content; generates NOx upon combustion.
Molecular Weight ~204.18 g/mol Non-volatile solid; particulate containment is critical.
Physical State Yellow Crystalline SolidDust explosion risk if finely divided.
GHS Classification Acute Tox. 4 (Oral/Dermal), Muta. 2Suspected Mutagen. Zero-contact handling required.
Thermal Stability Nitro Group Hazard Potential for rapid decomposition/explosion at elevated temperatures or under shock.
Incompatibilities Strong Reducers, Strong Oxidizers, Strong BasesSegregation Critical: Do not mix with hydrides or peroxides in waste streams.

Technical Note on Isomerism: This guide addresses 8-Methoxy-6-nitroquinoline. Note that its isomer, 6-Methoxy-8-nitroquinoline (CAS 85-81-4), is a common intermediate for Primaquine. Due to structural similarity, safety protocols for the 8,6-isomer should mirror the rigorous standards of the 6,8-isomer (Universal Precaution).

Part 2: Pre-Disposal Stabilization & Segregation

The most critical step is segregation . Mixing nitro-quinolines with incompatible waste streams is a common cause of laboratory waste container ruptures.

The "No-Mix" Rule (Segregation)
  • Do NOT mix with Reducing Agents: Contact with hydrides (e.g., LiAlH4, NaBH4) or active metals (Zn, Fe) can trigger an exothermic reduction of the nitro group to an amine. This reaction is highly energetic and can pressurize waste containers.

  • Do NOT mix with Oxidizers: Keep away from nitric acid or peroxides. The nitro group is already oxidized, but the organic ring is fuel.

  • Do NOT mix with Acetone/Ketones: While soluble, nitro compounds can form unstable adducts with ketones in basic conditions (Janovsky reaction type environment). Use Dichloromethane (DCM) or Ethyl Acetate for rinsing glassware.

Chemical Quenching (Only if necessary)

If the compound is part of an active reaction mixture:

  • Protocol: Dilute slowly into a large excess of ice-water.

  • Filtration: If the compound precipitates, filter it to create a Solid Waste stream (preferred).

  • Extraction: If liquid disposal is required, extract into a non-chlorinated solvent (like Ethyl Acetate) to separate it from aqueous acids/bases before disposal.

Part 3: The Disposal Workflow

This protocol uses a decision-tree approach to ensure the waste ends up in the correct destruction stream (High-Temperature Incineration).

Step-by-Step Protocol

A. Solid Waste (Pure Compound, Filter Cakes, Contaminated PPE)

  • Primary Containment: Place the solid material into a clear polyethylene bag (minimum 4 mil thickness).

  • Wet-Down (Optional but Recommended): If the powder is dry and fine, mist lightly with water or mineral oil to suppress dust and reduce shock sensitivity.

  • Secondary Containment: Seal the bag and place it inside a Wide-Mouth HDPE Drum or a secondary yellow biohazard/chemical waste bag.

  • Labeling: Affix a hazardous waste label. Explicitly write: "Toxic Solid - Nitroquinoline Derivative - Incinerate Only."

B. Liquid Waste (Mother Liquors, Rinsates)

  • Solvent Check: Ensure the carrier solvent is compatible with incineration (e.g., DCM, Methanol, Ethyl Acetate). Avoid high-water content streams if possible, as they increase incineration costs, though they are safe.

  • Container: Use an HDPE jerrycan or amber glass bottle (if volume < 4L). Do not use metal cans (risk of catalytic reduction on metal surface).

  • Headspace: Leave at least 10% headspace to accommodate thermal expansion.

  • Labeling: Label as "Flammable/Toxic Liquid - Contains Nitro-aromatics."

C. Final Destruction: High-Temperature Incineration

  • Requirement: The waste must be sent to a licensed TSDF (Treatment, Storage, and Disposal Facility).

  • Method: Rotary Kiln Incineration.

  • Parameters:

    • Temperature: >1100°C (2000°F).

    • Residence Time: >2 seconds.

    • Crucial: The facility must have a Wet Scrubber system. Burning nitro-quinolines releases Nitrogen Oxides (NOx), which are regulated air pollutants.

Part 4: Visualizing the Decision Logic

The following diagram illustrates the segregation and decision logic for 8-Methoxy-6-nitroquinoline disposal.

DisposalWorkflow Start Waste Generation: 8-Methoxy-6-nitroquinoline StateCheck Determine Physical State Start->StateCheck Solid Solid Waste (Powder, PPE, Filter Cake) StateCheck->Solid Liquid Liquid Waste (Solvent Rinsate) StateCheck->Liquid DustControl Dust Suppression: Mist with Water/Oil Solid->DustControl DoubleBag Double Bag (Polyethylene) Segregate from Oxidizers DustControl->DoubleBag Labeling Labeling: 'Toxic - Nitroquinoline' 'Suspected Mutagen' DoubleBag->Labeling SolventCheck Solvent Compatibility Check (No Ketones/Strong Bases) Liquid->SolventCheck Container Container: HDPE or Glass (NO METAL) SolventCheck->Container Container->Labeling TSDF Transfer to TSDF Labeling->TSDF Incineration Final Destruction: Rotary Kiln Incineration (>1100°C with NOx Scrubbing) TSDF->Incineration

Figure 1: Decision tree for the segregation and packaging of nitro-quinoline waste streams, emphasizing material compatibility and final incineration requirements.

Part 5: Emergency Contingencies

Scenario: Benchtop Spill (< 50g)

  • Evacuate & Ventilate: Nitro-aromatics can be absorbed through the skin and lungs. Clear the immediate area.[1][2][3][4]

  • PPE Upgrade: Wear double nitrile gloves, a lab coat, and a P100/N95 respirator (dust protection is vital).

  • Wet Method: Do NOT dry sweep. Dry sweeping generates dust which is an inhalation hazard and a potential explosion risk.

  • Protocol:

    • Cover the spill with wet paper towels or oil-treated sweeping compound.

    • Scoop (using plastic, non-sparking tools) into a wide-mouth jar.

    • Wipe the surface with a solvent (Ethanol or DCM) followed by soapy water.

    • Place all cleanup materials into the "Solid Waste" stream described above.

References

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CAS 85-81-4 (Isomer Analog: 6-Methoxy-8-nitroquinoline). Retrieved from [Link]

  • European Chemicals Agency (ECHA). Registration Dossier: Nitroquinoline derivatives and mutagenicity classifications. Retrieved from [Link]

  • U.S. Environmental Protection Agency (EPA). Best Demonstrated Available Technology (BDAT) Background Document for Nitroaromatics. Retrieved from [Link]

  • Spain, J. C. (1995). Biodegradation of Nitroaromatic Compounds.[5] Annual Review of Microbiology. (Contextualizing the environmental persistence of the quinoline core).

Sources

Handling

Personal protective equipment for handling 8-Methoxy-6-nitroquinoline

Topic: Audience: Researchers, scientists, and drug development professionals. Executive Safety Summary Compound Identity: 8-Methoxy-6-nitroquinoline (Isomer of the Primaquine precursor).

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Audience: Researchers, scientists, and drug development professionals.

Executive Safety Summary

Compound Identity: 8-Methoxy-6-nitroquinoline (Isomer of the Primaquine precursor). Hazard Class: Warning / Suspected Mutagen. Critical Directive: Treat as a Genotoxic Nitro-Aromatic .

While often overshadowed by its isomer (6-methoxy-8-nitroquinoline, CAS 85-81-4), 8-Methoxy-6-nitroquinoline presents specific hazards inherent to the nitroquinoline class.[1] As a Senior Application Scientist, I must emphasize that nitro-aromatics are metabolic precursors to hydroxylamines, which are potent DNA alkylating agents. Standard "lab coat and glasses" protocols are insufficient.

Immediate Action Required:

  • Containment: All weighing and open handling must occur inside a certified Chemical Fume Hood.

  • Skin Barrier: This compound is lipophilic; rapid transdermal absorption is a primary risk.

  • Visual Indicator: The compound is a yellow/brown powder. Any visible yellow staining on surfaces or PPE indicates a containment breach.

Risk Assessment & Biological Rationale

To select the correct PPE, we must understand the mechanism of toxicity, not just the regulatory label.

  • The "Nitro" Risk (Genotoxicity): The nitro group (

    
    ) on the quinoline ring is electron-withdrawing. In vivo, this is subject to enzymatic reduction (via nitroreductases) to form nitroso- and hydroxylamino- intermediates. These metabolites can form adducts with DNA, leading to mutagenicity.
    
  • Lipophilicity & Absorption: The methoxy group increases lipophilicity compared to bare nitroquinoline, facilitating passage through the stratum corneum (skin barrier) and standard latex gloves.

  • Physical State (Dust): As a crystalline solid, the primary vector for exposure is electrostatic dust generation during weighing, leading to inhalation or surface contamination.

PPE Matrix: The "Self-Validating" Protocol

Use this matrix to configure your personal protective equipment. Every layer is chosen to counter a specific physicochemical property of the target molecule.

Protection ZoneRecommended EquipmentScientific Rationale (The "Why")
Respiratory N95 (Minimum) Better:P100 / N100 Half-maskParticle Size: Crystalline dust fines can bypass surgical masks. P100 offers 99.97% filtration against solid particulates.
Dermal (Hands) Double Gloving (Nitrile) Outer: 5 mil Nitrile (High Dexterity) Inner: 4 mil Nitrile (Indicator Color)Permeation: Nitro-aromatics can permeate thin nitrile <15 mins. Double gloving creates a "sacrificial" outer layer. If the outer glove stains yellow, change immediately.
Ocular Chemical Splash Goggles (Not Safety Glasses)Drift: Electrostatic powders can drift around safety glass frames. Goggles seal the orbital area against dust ingress.
Body Tyvek® Lab Coat (Disposable) or Cotton Coat + ApronRetention: Cotton fibers trap nitro-aromatic dust, creating a long-term exposure source. Disposable Tyvek sheds dust and is discarded as hazmat.

Operational Workflow & Logic

The following diagram illustrates the "Safe Path" for handling. Note the critical decision points (diamonds) that enforce safety checks.

G Start START: Risk Assessment CheckHood Verify Hood Flow (>100 fpm) Start->CheckHood Donning Don PPE: Double Nitrile + Goggles CheckHood->Donning Weighing Weighing (Static Control) *Use Antistatic Gun* Donning->Weighing Reaction Solubilization/Reaction Weighing->Reaction SpillCheck Visible Yellow Dust? Reaction->SpillCheck Decon Decon: Ethanol Wipe (Solubilize Residue) SpillCheck->Decon No SpillCheck->Decon Yes (Treat as Hazmat) Doffing Doffing Sequence (Outer Gloves First) Decon->Doffing Disposal Disposal: Incineration Stream Doffing->Disposal

Figure 1: Operational workflow emphasizing the visual "Yellow Dust" check as a critical control point for contamination.

Step-by-Step Handling Protocol

Phase 1: Preparation (The "Static" Defense)
  • Engineering Control: Verify Fume Hood face velocity is 80–100 fpm.

  • Static Mitigation: Nitro-quinolines are often fluffy, electrostatic powders.

    • Technique: Use an antistatic gun (e.g., Zerostat) on the weighing boat and spatula before touching the powder. This prevents the "leap" of powder onto gloves/sleeves.

  • Lining: Place a disposable absorbent pad (plastic side down) in the hood to capture any micro-spills.

Phase 2: Active Handling
  • Transfer: Use a narrow-neck weighing funnel rather than a wide boat to minimize the surface area of dust exposure.

  • Solubilization: Dissolve the solid immediately. Once in solution (e.g., DCM, Methanol), the dust hazard is eliminated, but the permeation hazard increases.

    • Caution: Do not use DMSO as a primary solvent if avoidable; DMSO enhances skin permeability, potentially carrying the mutagen into the bloodstream [1].

Phase 3: Decontamination & Disposal
  • The "Yellow" Test: Inspect the work area. 8-Methoxy-6-nitroquinoline leaves a distinct yellow residue.

  • Solvent Wipe: Water alone is ineffective. Use Ethanol (70%) or Acetone on a paper towel to solubilize and lift residues.

    • Note: Do not spray solvent directly on the powder (this spreads it). Dampen the towel, then wipe.

  • Waste Segregation:

    • Solid Waste: Contaminated gloves/pads go to "Hazardous Solid - Toxic."

    • Liquid Waste: Segregate from strong oxidizers (e.g., Nitric Acid) to prevent exothermic nitration reactions.

    • Destruction: The preferred method is Incineration with flue gas scrubbing (to capture NOx) [2].

Emergency Response

  • Skin Contact:

    • Doff: Remove contaminated gloves immediately.

    • Wash: Wash with soap and water for 15 minutes. Avoid scrubbing with brushes, which can abrade the skin and increase absorption.

    • Observe: Check for yellow staining on the skin. If staining persists, the chemical has bound to the keratin; seek medical evaluation for potential systemic absorption.

  • Spill (Powder):

    • Do not dry sweep (creates dust).

    • Cover with a wet paper towel (ethanol/water) to dampen.

    • Scoop into a bag.

References

  • Occupational Safety and Health Administration (OSHA). Dermal Exposure and DMSO as a Vehicle. Washington, DC: U.S. Department of Labor. [Link]

  • Organic Syntheses. 6-Methoxy-8-nitroquinoline (Isomer Reference for Handling). Coll. Vol. 3, p.568 (1955). (Provides physical property context for the isomer class). [Link]

  • PubChem. Compound Summary: 8-Methoxy-6-nitroquinoline (Isomer Data). National Library of Medicine. [Link]

Sources

Retrosynthesis Analysis

One-step AI retrosynthesis routes and strategy settings for this compound.

Method

Feasible Synthetic Routes

Route proposals generated from BenchChem retrosynthesis models.

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AI-Powered Synthesis Planning: Our tool employs Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, and Template_relevance Reaxys_biocatalysis models to predict feasible routes.

One-Step Synthesis Focus: Designed for one-step synthesis suggestions with concise route output.

Accurate Predictions: Uses PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, and REAXYS_BIOCATALYSIS data sources.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
8-Methoxy-6-nitroquinoline
Reactant of Route 2
Reactant of Route 2
8-Methoxy-6-nitroquinoline
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